molecular formula C5H6ClN3 B3346159 (3-Chloropyridazin-4-yl)methanamine CAS No. 1149586-60-6

(3-Chloropyridazin-4-yl)methanamine

Cat. No.: B3346159
CAS No.: 1149586-60-6
M. Wt: 143.57 g/mol
InChI Key: SZAXRTVJGYYNNO-UHFFFAOYSA-N
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Description

(3-Chloropyridazin-4-yl)methanamine (CAS Number: 1149586-60-6) is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . Its structure features a chlorinated pyridazine ring, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . This compound serves as a valuable building block in organic synthesis and drug discovery research . The presence of both a chlorine substituent and a methanamine functional group on the pyridazine ring makes it a versatile intermediate for further chemical modifications, such as nucleophilic aromatic substitution and amide bond formation . Pyridazine derivatives are increasingly investigated for their potential in developing new pharmaceuticals, particularly as they can enhance solubility and influence the pharmacokinetic properties of lead compounds . Recent scientific literature highlights the relevance of similar pyridazine-based structures in the search for novel antileishmanial agents . This indicates the potential utility of this compound as a precursor in the synthesis of compounds for screening against infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloropyridazin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXRTVJGYYNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302133
Record name 3-Chloro-4-pyridazinemethanamine
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Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149586-60-6
Record name 3-Chloro-4-pyridazinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149586-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-pyridazinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Chemical Landscape of (3-Chloropyridazin-4-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Novel Building Block and its Analogs for Drug Discovery

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. This technical guide delves into the chemical identity, properties, and potential synthetic pathways of (3-Chloropyridazin-4-yl)methanamine, a heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to the limited direct commercial and literature availability of this specific molecule, this guide will also provide a comprehensive overview of its closest structural analogs, offering valuable insights for synthetic design and application.

Compound Identification and CAS Number

It is crucial to distinguish between the pyridazine and pyridine ring systems. While both are nitrogen-containing heterocycles, their distinct electronic and structural properties significantly influence their reactivity and biological activity. The target molecule features a pyridazine ring.

For clarity, this guide will focus on the following key compounds:

  • Target Molecule: this compound

  • Primary Analog: 3-Chloropyridazin-4-amine (CAS: 55928-83-1)[1]

  • Potential Precursor: 3-Chloro-4-methylpyridazine (CAS: 68206-04-2)[2][3][4]

  • Related Pyridine Analog: (3-Chloropyridin-4-yl)methanamine (CAS: 870063-65-3)[5][6] and its dihydrochloride salt (CAS: 1228878-65-6)[7]

Chemical and Physical Properties of Key Analogs

Understanding the physicochemical properties of analogous compounds is essential for predicting the behavior of this compound in experimental settings. The following table summarizes the available data for the most relevant analogs.

Property3-Chloropyridazin-4-amine3-Chloro-4-methylpyridazine(3-Chloropyridin-4-yl)methanamine
CAS Number 55928-83-1[1]68206-04-2[2][3]870063-65-3[6]
Molecular Formula C₄H₄ClN₃[1]C₅H₅ClN₂[2]C₆H₇ClN₂
Molecular Weight 129.55 g/mol [1]128.56 g/mol [2]142.59 g/mol [5]
Appearance Pale-yellow to Yellow-brown SolidLiquidNot specified
Boiling Point Not specifiedNot specified239.9°C at 760 mmHg
Melting Point Not specifiedNot specifiedNot specified
Density Not specifiedNot specified1.244 g/cm³[5]
Purity ≥98%[1]97%Not specified
Storage Keep in dark place, inert atmosphere, 2-8°CRefrigerator[4]Not specified

Synthesis Strategies

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established chemical transformations of pyridazine derivatives.

Proposed Synthesis of this compound

A potential pathway to the target molecule could commence from the commercially available 3-chloro-4-methylpyridazine. This would likely involve a two-step process: radical bromination of the methyl group followed by nucleophilic substitution with an amine source.

Step 1: Radical Bromination of 3-Chloro-4-methylpyridazine

The methyl group on the pyridazine ring can be halogenated using standard radical bromination conditions, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Step 2: Amination of 4-(bromomethyl)-3-chloropyridazine

The resulting benzylic bromide is a good electrophile for nucleophilic substitution. Reaction with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, would yield the desired this compound.

Below is a diagram illustrating this proposed synthetic workflow.

Synthetic Pathway Start 3-Chloro-4-methylpyridazine Intermediate 4-(Bromomethyl)-3-chloropyridazine Start->Intermediate NBS, AIBN CCl4, Reflux Product This compound Intermediate->Product NH3 or protected amine Solvent

Caption: Proposed synthesis of this compound.

Synthesis of Related Pyridazine Analogs

The synthesis of related pyridazine structures provides valuable context and alternative strategies. For instance, the synthesis of 3,4-dichloropyridazine, a potential precursor to 4-substituted pyridazines, has been described in patent literature, starting from more readily available materials[8]. This involves the reaction of a compound with hydrazine hydrate, followed by oxidation and subsequent chlorination[8].

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a chloro-substituent and an aminomethyl group at the 3 and 4 positions, respectively, offers a versatile platform for further chemical modification and library synthesis.

The chloro group can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The primary amine of the aminomethyl group is a key site for amide bond formation, reductive amination, or the introduction of other functionalities to explore the structure-activity relationship (SAR) of a lead compound.

The following diagram illustrates the potential for diversification of the this compound scaffold.

Scaffold_Diversification Core This compound Amide Amide Derivatives Core->Amide Acylation Substituted_Amines Substituted Amines Core->Substituted_Amines Reductive Amination Cross_Coupling Cross-Coupling Products Core->Cross_Coupling Suzuki, Buchwald-Hartwig, etc.

Caption: Diversification of the this compound scaffold.

Safety and Handling

Given the absence of a specific safety data sheet for this compound, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. The safety information for its close analogs provides essential guidance.

For 3-Chloropyridazin-4-amine , the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".

For 3-Chloro-4-methylpyridazine , the hazard statements are similar: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[4]. The signal word is also "Warning"[4].

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended for analogs.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry and drug discovery. While direct commercial sources and extensive literature are currently lacking, this guide provides a comprehensive overview of its closest analogs, offering valuable data on their chemical properties and handling. The proposed synthetic pathway, based on established chemical principles, offers a logical starting point for researchers aiming to access this novel scaffold. The versatility of the pyridazine core, combined with the reactive handles of the chloro and aminomethyl groups, positions this compound as a valuable tool for the development of new therapeutic agents. As with any novel chemical entity, all handling and experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards based on analogous structures.

References

  • 3-CHLORO-4-METHYLPYRIDAZINE | CAS 68206-04-2. Matrix Fine Chemicals. [Link]

  • 3-chloro-4-methylpyridazine. PubChem. [Link]

  • 3-PyridazinaMine, 6-chloro-4-Methyl-. ChemBK. [Link]

  • 3-Chloropyridazine. PubChem. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

  • Process for preparing 4-amino-pyridazines.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • Novel synthesis method of 3,4-dichloropyridazine.
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Organic and Medicinal Chemistry International. [Link]

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. KoreaScience. [Link]

Sources

Pyridazin-4-ylmethanamine: A Strategic Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application of Pyridazin-4-ylmethanamine derivatives in drug discovery. It is structured to provide actionable medicinal chemistry insights, robust synthetic pathways, and specific case studies demonstrating the scaffold's utility as a bioisostere.

Executive Summary: The Pyridazine Advantage

In the optimization of lead compounds, medicinal chemists often face the "lipophilicity cliff"—where potency increases with lipophilicity, but solubility and metabolic stability plummet. The Pyridazin-4-ylmethanamine scaffold (4-aminomethylpyridazine) serves as a high-value bioisostere for benzylamine and (pyridin-4-yl)methanamine moieties.

By introducing the electron-deficient 1,2-diazine ring, this scaffold offers three distinct advantages:

  • LogP Reduction: The additional nitrogen atom significantly lowers lipophilicity (typically

    
    cLogP 
    
    
    
    -1.0 to -1.5 vs. phenyl) without introducing a basic center that might lead to hERG liability.
  • Metabolic Hardening: The electron-deficient nature of the pyridazine ring resists oxidative metabolism (CYP450) at the ring carbons compared to phenyl or electron-rich heterocycles.

  • Unique Hydrogen Bonding: The N1-N2 bond creates a distinct electrostatic potential surface, offering alternative H-bond acceptor vectors that can pick up unique interactions in the ATP-binding pockets of kinases or allosteric sites of GPCRs.

Medicinal Chemistry Profile

Bioisosteric Comparison

The transition from a phenyl ring to a pyridazine ring alters the physicochemical landscape of the molecule.

PropertyBenzylamine Scaffold(Pyridin-4-yl)methanamine(Pyridazin-4-yl)methanamine
Electronic Character Neutral / Electron-richElectron-deficientHighly Electron-deficient
Basicity (Linker NH) Moderate (

)
Lower (

)
Lowest (

)
H-Bond Acceptors 0 (Ring)1 (Ring N)2 (Ring N1, N2)
Solubility LowModerateHigh
Metabolic Risk High (Ring oxidation)ModerateLow (Ring stable)
Structural Visualization

The following diagram illustrates the bioisosteric relationship and the physicochemical shift when employing the pyridazine scaffold.

Bioisosterism cluster_0 Standard Scaffold cluster_1 Intermediate cluster_2 Optimized Scaffold Benzyl Benzylamine (High LogP, Metab. Liable) Pyridine 4-Pyridylmethanamine (Mod. LogP, Basic N) Benzyl->Pyridine N-insertion (LogP -0.8) Pyridazine Pyridazin-4-ylmethanamine (Low LogP, High Solubility) Pyridine->Pyridazine 1,2-Diazine Effect (LogP -0.5, +Polarity) Target Biological Target (Kinase/GPCR) Pyridazine->Target Enhanced H-Bonding (N1/N2 Vectors)

Caption: Bioisosteric evolution from benzylamine to pyridazin-4-ylmethanamine, highlighting physicochemical improvements.

Synthetic Methodologies

Accessing the 4-substituted pyridazine core can be challenging due to the ring's electron deficiency, which disfavors electrophilic aromatic substitution. The two most reliable routes are Radical Minisci Substitution and De Novo Cyclization .

Route A: Radical Cyanation & Reduction (The "Functionalization" Approach)

This route is preferred for late-stage functionalization or when starting from the parent pyridazine.

  • Minisci Cyanation: Protonated pyridazine reacts with a radical source (generated from formamide/peroxide or other radical precursors) to install a cyano group. Note: Regioselectivity can be an issue, often yielding a mixture of 3- and 4-cyano isomers.

  • Nitrile Reduction: The 4-cyanopyridazine is reduced to the amine.

Route B: Inverse Electron Demand Diels-Alder (The "De Novo" Approach)

This is the most versatile route for creating highly substituted derivatives.

  • Reactants: 1,2,4,5-Tetrazines + Electron-rich Alkynes/Enamines.

  • Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder (

    
    ).
    
Detailed Protocol: Synthesis of N-(Pyridazin-4-ylmethyl)amides

Context: Common workflow for generating library candidates (e.g., for Kinase or CSC inhibition).

Step 1: Preparation of Pyridazin-4-ylmethanamine (HCl Salt)

  • Precursor: Pyridazine-4-carbonitrile.

  • Reagents:

    
     (10%), 
    
    
    
    (balloon or 3 atm),
    
    
    ,
    
    
    (conc).
  • Procedure:

    • Dissolve pyridazine-4-carbonitrile (1.0 equiv) in MeOH (0.1 M).

    • Add concentrated HCl (2.0 equiv) carefully.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere for 4–12 hours. Monitor by LCMS (appearance of M+1 = 110).
      
    • Filter through Celite. Concentrate in vacuo to yield the dihydrochloride salt.

Step 2: Amide Coupling (Library Generation)

  • Reagents: Carboxylic Acid (

    
    ), HATU, DIPEA, DMF.
    
  • Procedure:

    • Dissolve

      
       (1.0 equiv) in DMF.
      
    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min to activate.

    • Add Pyridazin-4-ylmethanamine

      
      2HCl (1.0 equiv).
      
    • Stir at RT for 2–16 hours.

    • Purification: Since pyridazines are polar, standard normal phase chromatography may streak. Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid).

Case Studies in Drug Discovery

Cancer Stem Cell (CSC) Inhibitors
  • Target: Cancer Stemness Pathways (Signaling required for metastasis).[1]

  • Compound: Indoline-benzamide derivatives (e.g., Patent WO2019213570A1).

  • Role of Scaffold: The pyridazin-4-ylmethanamine moiety was used as the "tail" of the molecule.

  • Outcome: The pyridazine derivative showed improved solubility and cell permeability compared to the benzyl analog, maintaining potency against CSCs while reducing off-target lipophilic binding.

Antiparasitic Spiroindolines[2]
  • Context: Treatment of parasitic infections (Patent US20160296499A1).[2]

  • Bioisosteric Swap: The inventors explicitly substituted (2-chloropyridin-4-yl)methanamine with pyridazin-4-ylmethanamine.[2]

  • Mechanism: This substitution removed the chloropyridine moiety (often a metabolic soft spot or toxicity concern) and lowered the logD, improving the drug's distribution profile in infected tissues.

Kinase Inhibitors (c-Met / JAK)

While often found as fused systems (e.g., imidazo[1,2-b]pyridazines), the non-fused 4-aminomethylpyridazine is utilized as a solvent-exposed "cap" group.

  • Interaction: The amine nitrogen forms a hydrogen bond with residues at the rim of the ATP pocket (e.g., Asp or Glu), while the pyridazine ring extends into the solvent, improving the overall pharmacokinetic profile of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and testing these derivatives, emphasizing the decision points based on stability.

SynthesisWorkflow Start Start: Pyridazine-4-carbonitrile Reduction Reduction (H2, Pd/C, HCl) Yields Amine.2HCl Start->Reduction Coupling Amide Coupling (HATU/DIPEA) Reduction->Coupling Check QC Check: Solubility? Coupling->Check Route_HighSol Proceed to Bioassay (Kinase/Cell) Check->Route_HighSol High Route_LowSol Fail: Re-design (Switch to Pyridazin-3-yl?) Check->Route_LowSol Low

Caption: Workflow for the synthesis and quality control of pyridazin-4-ylmethanamine derivatives.

References

  • WO2019213570A1 . Cancer treatments targeting cancer stem cells. Google Patents. Link

  • US20160296499A1 . Spiroindoline Antiparasitic Derivatives. Google Patents. Link

  • BenchChem . Pyridazin-4-ylmethanamine Structure and Availability. BenchChem. Link

  • ChemicalBook . Synthesis of 4-aminopyridazine derivatives. ChemicalBook. Link

  • Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Link

Sources

(3-Chloropyridazin-4-yl)methanamine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of (3-Chloropyridazin-4-yl)methanamine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, a robust synthesis protocol, and its potential applications as a versatile building block for novel therapeutics.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a multitude of biologically active compounds. The introduction of a chlorine atom and a methanamine group, as in this compound, provides two reactive centers for further chemical elaboration, making it a highly valuable starting material for the synthesis of diverse compound libraries. The presence of the chloro-substituent is particularly noteworthy, as chlorinated compounds represent a significant portion of pharmaceuticals, often enhancing metabolic stability and binding affinity.[1]

This guide will elucidate the fundamental characteristics of this compound, providing the necessary technical information to enable its effective utilization in research and development programs.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental data such as melting and boiling points are not widely published and should be determined empirically.

PropertyValueSource/Method
Molecular Formula C5H6ClN3Calculation
Molecular Weight 143.58 g/mol Calculation
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not available
Canonical SMILES C1=CN=NC(=C1CN)Cl
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Solubility Predicted: Soluble in methanol, ethanol, DMSOInferred from related compounds
Storage Store in a cool, dry, dark place under an inert atmosphere (2-8°C recommended)Best practice for heterocyclic amines

Proposed Synthesis Protocol

The overall proposed synthetic pathway is illustrated below:

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Nitrile Reduction 3_4_dichloropyridazine 3,4-Dichloropyridazine reagents1 NaCN, DMSO 3_4_dichloropyridazine->reagents1 product1 3-Chloro-4-cyanopyridazine reagents1->product1 product1_ref 3-Chloro-4-cyanopyridazine reagents2 LiAlH4, THF then H2O workup product1_ref->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-cyanopyridazine

Principle: This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,4-dichloropyridazine is displaced by a cyanide group. The choice of sodium cyanide as the nucleophile and a polar aprotic solvent like DMSO facilitates this transformation.

Materials:

  • 3,4-Dichloropyridazine

  • Sodium Cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3,4-dichloropyridazine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-cyanopyridazine.

Step 2: Reduction of 3-Chloro-4-cyanopyridazine to this compound

Principle: The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[2][3][4][5] The reaction is typically carried out in an anhydrous ethereal solvent like THF, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes.

Materials:

  • 3-Chloro-4-cyanopyridazine

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-4-cyanopyridazine (1.0 eq) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography or crystallization.

Potential Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, while the chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.

Kinase Inhibitors

The pyridazine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The aminomethyl side chain can be elaborated to interact with other regions of the ATP-binding pocket, while the chlorine atom can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

A study on the synthesis of ortho-functionalized 4-aminomethylpyridazines has shown their potential as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[6] SSAO is an enzyme implicated in inflammatory processes and diabetes-related vascular complications. The synthesis of these inhibitors was achieved through the catalytic hydrogenation of the corresponding pyridazine-4-carbonitriles, a reaction analogous to the proposed synthesis in this guide.[6] This suggests that this compound could serve as a key intermediate for a new class of SSAO inhibitors.

Anticancer and Anti-inflammatory Agents

Derivatives of chloropyridazine have been investigated for their potential as anticancer agents, acting through mechanisms such as apoptosis induction and PARP-1 inhibition.[7] The ability to functionalize both the amine and the chloro-positions of this compound allows for the creation of a diverse range of molecules that can be screened for these and other biological activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not currently available. However, based on the known hazards of related compounds such as chloropyridazines and aminomethylpyridazines, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

It is imperative to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a promising and versatile building block for the discovery of novel therapeutic agents. While detailed experimental data for this specific compound is scarce, its synthesis can be reliably achieved through a proposed two-step route from commercially available starting materials. Its structural features make it an attractive starting point for the development of kinase inhibitors, SSAO inhibitors, and other biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize and utilize this compound in their drug discovery endeavors.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 26, 2026, from [Link]

  • Funes-Ardoiz, I., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 11(32), 8414-8419.
  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 26, 2026, from [Link]

  • Scite. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved February 26, 2026, from [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Werkmeister, S., et al. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 26, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 26, 2026, from [Link]

  • Wang, Z., et al. (2020). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 7(1), 107-112.
  • Synthetic Communications. (2000). Preparation of Cyanopyridines by Direct Cyanation.
  • PubChemLite. (n.d.). 14394-56-0 (C5H6ClN3). Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-methylpyrimidin-4-amine (C5H6ClN3). Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). 14959-32-1 (C5H6ClN3). Retrieved February 26, 2026, from [Link]

  • Hossain, M. I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113638.
  • El-Naggar, M., et al. (2021).
  • Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 1420961-44-9|(6-Chloropyridazin-3-Yl)Methanamine Hydrochloride. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Retrieved February 26, 2026, from [Link]

  • Nemes, A., et al. (2010). Synthesis of ortho-functionalized 4-aminomethylpyridazines as substrate-like semicarbazide-sensitive amine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5029-5041.
  • Google Patents. (2012, August 31). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • SciELO. (2013). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 24(10), 1673-1679.
  • IUCr. (2023, December 15). Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II). Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry, 15(3), 543-547.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5,6-DIMETHYLPYRIDAZINE-4-CARBONITRILE | CAS. Retrieved February 26, 2026, from [Link]

  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-183.
  • PubChem. (n.d.). Cyclopentadiene. Retrieved February 26, 2026, from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 3-AMINOMETHYLPYRIDAZINE | 93319-65-4. Retrieved February 26, 2026, from [Link]

  • EFSA. (2026, February 24). Safety evaluation of the food enzyme ribonuclease P from the non‐genetically modified Penicillium citrinum strain AE‐RPE. Retrieved February 26, 2026, from [Link]

  • PubChem. (2022, November 3). Toluene. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: 3-Chloropyridazine vs. 3-Chloropyridine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloropyridazine vs 3-Chloropyridine Bioisosteres Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Polarity and Reactivity Pivot

In medicinal chemistry, the transition from 3-chloropyridine to 3-chloropyridazine is not merely a nitrogen walk; it is a strategic "scaffold hop" that fundamentally alters the physicochemical landscape and synthetic accessibility of a lead compound.

While both scaffolds serve as bioisosteres for phenyl rings to improve solubility and metabolic stability, they diverge sharply in two areas:

  • Lipophilicity: The pyridazine core significantly lowers LogP (

    
    LogP 
    
    
    
    -1.5) compared to pyridine, drastically improving aqueous solubility.
  • Reactivity: 3-chloropyridazine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), whereas 3-chloropyridine is inert to 
    
    
    
    and requires transition-metal catalysis (e.g., Buchwald-Hartwig) for functionalization.

This guide provides a data-driven comparison to assist in rational scaffold selection.

Physicochemical Profiling

The introduction of the second nitrogen atom in the pyridazine ring (N1-N2 bond) creates a strong dipole and reduces the basicity of the lone pairs due to the adjacent electron-withdrawing nitrogen (alpha-effect).

Table 1: Comparative Physicochemical Data
Property3-Chloropyridine3-ChloropyridazineImpact on Drug Design
LogP (Exp) ~1.74~0.28Pyridazine drastically reduces lipophilicity; useful for lowering clearance and improving solubility.
pKa (Conj. Acid) 2.84~2.3Both are weak bases. Pyridazine is less likely to be protonated at physiological pH, potentially improving permeability.
Dipole Moment ~2.2 D~3.9 DHigher dipole in pyridazine increases aqueous solubility but may impact membrane permeability if not balanced.
H-Bond Acceptors 1 (N)2 (N, N)Pyridazine offers a unique "dual-vector" for H-bonding, critical for specific binding pockets (e.g., kinases).
Electronic Character

-deficient
Highly

-deficient
Pyridazine is significantly more electron-poor, facilitating nucleophilic attack.

Synthetic Reactivity & Accessibility

The most immediate practical difference for the synthetic chemist is the reactivity of the C-Cl bond.

The Reactivity Divergence
  • 3-Chloropyridine (Inert to

    
    ):  The chlorine atom is at the meta position relative to the ring nitrogen. The Meisenheimer complex cannot be stabilized by the nitrogen atom. Functionalization requires Palladium-catalyzed cross-coupling.
    
  • 3-Chloropyridazine (Activated for

    
    ):  The chlorine is at position 3, which is 
    
    
    
    to N2. The ring is highly electron-deficient, and the intermediate negative charge is stabilized by the electronegative nitrogens. This allows for facile displacement by amines, alkoxides, and thiols without metal catalysts.
Visualization: Reactivity & Metabolism Map

The following diagram illustrates the divergent synthetic pathways and metabolic liabilities.

ReactivityMetabolism cluster_0 3-Chloropyridine cluster_1 3-Chloropyridazine Pyridine 3-Chloropyridine (LogP ~1.74) Py_Rxn Reaction: Pd-Catalysis (Buchwald/Suzuki) Pyridine->Py_Rxn Functionalization Py_Met Metabolism: CYP450 (N-Oxidation) Pyridine->Py_Met Clearance Pyridazine 3-Chloropyridazine (LogP ~0.28) Pdz_Rxn Reaction: SNAr (Nucleophilic Displacement) Pyridazine->Pdz_Rxn Functionalization Pdz_Met Metabolism: Aldehyde Oxidase (C-Oxidation @ C6) Pyridazine->Pdz_Met Clearance

Figure 1: Comparison of synthetic activation methods and primary metabolic soft spots for both scaffolds.

Experimental Protocol: Functionalization of 3-Chloropyridazine

Context: This protocol demonstrates the facile amination of 3-chloropyridazine, a transformation that would fail with 3-chloropyridine under identical conditions.

Objective: Synthesis of 3-(alkylamino)pyridazine via nucleophilic aromatic substitution.

Materials:

  • 3-Chloropyridazine (1.0 eq)

  • Primary/Secondary Amine (1.2 - 1.5 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: DMSO or NMP (for difficult substrates) or Ethanol (for reactive amines)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridazine (1.0 mmol) in DMSO (3 mL). Note: DMSO is preferred for its high dielectric constant, stabilizing the transition state.

  • Addition: Add Potassium Carbonate (

    
    , 2.0 mmol) followed by the amine nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Observation: Conversion is driven by the electron-deficient nature of the pyridazine ring.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
    

Validation Check:

  • Success Criteria: Disappearance of the parent mass (m/z 114/116) and appearance of the product mass.

  • Troubleshooting: If reaction is slow, switch to microwave irradiation at 120°C for 30 mins.

ADME & Metabolic Stability: The "Aldehyde Oxidase" Trap

While pyridazines solve lipophilicity issues, they introduce a specific metabolic liability that pyridines often lack: Aldehyde Oxidase (AO) .

  • The Mechanism: AO is a cytosolic molybdenum-containing enzyme that oxidizes electron-deficient heterocycles at the carbon

    
     to the nitrogen.
    
  • Pyridazine Liability: The C6 position of 3-substituted pyridazines is highly susceptible to AO attack, converting the drug into a pyridazinone (lactam). This conversion is often rapid and species-dependent (High in Humans/Monkeys, Low in Dogs/Rats), leading to under-prediction of human clearance.

  • Mitigation Strategy: Block the C6 position with a small lipophilic group (e.g., -Me, -CF3, or -Cl) to sterically hinder AO access.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your lead optimization program.

DecisionMatrix Start Lead Optimization: Pyridine vs. Pyridazine Q1 Is the Lead too Lipophilic? (LogP > 3.5) Start->Q1 Q2 Is the C-Cl bond reactive in SNAr? Q1->Q2 No (LogP OK) Res_Pyridazine Select 3-Chloropyridazine (Facile SNAr) Q1->Res_Pyridazine Yes (Need Polarity) Res_Pyridine Select 3-Chloropyridine (Requires Pd-Chem) Q2->Res_Pyridine No (Meta-Cl) Q2->Res_Pyridazine Yes (Alpha-Cl needed) Q3 Is there Aldehyde Oxidase liability? Q3->Res_Pyridazine Block C6 Position Res_Pyridazine->Q3 Check Metabolism

Figure 2: Decision logic for scaffold selection based on physicochemical and synthetic requirements.

References

  • Physicochemical Properties of Pyridines

    • Source: National Institute of Standards and Technology (NIST). "Pyridine, 3-chloro-".[1][2][3][4][5][6][7][8]

    • URL:[Link]

  • Aldehyde Oxidase Metabolism in Drug Design

    • Title: Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.
    • Source: ResearchGate / Expert Opinion on Drug Metabolism & Toxicology.
    • URL:[Link]

  • SNAr Reactivity of Pyridazines

    • Title: SNAr Reaction of Polyhalogen
    • Source: WuXi AppTec Biology.
    • URL:[Link]

  • Minaprine (Pyridazine Bioisostere Example)

    • Title: Minaprine | C17H22N4O | CID 4199.[9]

    • Source: PubChem.[8][9][10]

    • URL:[Link]

  • Pyridine-to-Pyridazine Skeletal Editing

    • Title: Pyridine-to-Pyridazine Skeletal Editing.[11][12]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

Sources

Heterocyclic Amine Building Blocks for Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most significant classes of therapeutic targets, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, driving uncontrolled cell proliferation and survival.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by blocking the ATP-binding site of these enzymes, thereby halting the signaling pathways that fuel disease progression.[1][4][5] As of 2024, over 80 small-molecule protein kinase inhibitors have received FDA approval, a testament to their clinical success.[1]

At the heart of many of these successful kinase inhibitors lies a heterocyclic amine scaffold.[6][7] These nitrogen-containing ring structures are of paramount importance in medicinal chemistry due to their ability to form key interactions within the kinase active site and their synthetic tractability, which allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[6][8][9] This guide provides an in-depth exploration of heterocyclic amine building blocks for the design of kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

The Central Role of Kinases in Cellular Signaling

Protein kinases are enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1][3] This process, known as phosphorylation, acts as a molecular switch, altering the activity, localization, and interaction of proteins within complex signaling networks.[1][2] These networks govern fundamental cellular functions, including:

  • Cell Growth and Proliferation: Kinases in pathways like the MAPK/ERK and PI3K/AKT/mTOR are central to transmitting growth signals from the cell surface to the nucleus.[10]

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are essential for orchestrating the progression of the cell cycle.[11]

  • Apoptosis (Programmed Cell Death): Kinases play a dual role in both promoting and inhibiting apoptosis, maintaining a critical balance for tissue homeostasis.

  • Angiogenesis: Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for the formation of new blood vessels, a process often hijacked by tumors.

  • Metabolism and Differentiation: Kinases are integral to metabolic regulation and the processes by which cells specialize.[1]

Dysregulation of these signaling pathways, often through mutations or overexpression of kinases, can lead to uncontrolled cell growth and the development of cancer and other diseases.[1][6]

The Kinase ATP-Binding Site: A Prime Target for Inhibition

The catalytic activity of all kinases depends on their ability to bind ATP. The ATP-binding pocket is a highly conserved region within the kinase domain, making it an attractive target for the design of small molecule inhibitors.[1] Most kinase inhibitors are ATP-competitive, meaning they bind to this pocket and prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates.[12]

The general architecture of the ATP-binding site provides a template for inhibitor design. Key features include:

  • The Hinge Region: This flexible loop connects the N- and C-terminal lobes of the kinase domain and forms crucial hydrogen bonds with the adenine ring of ATP. Mimicking these interactions is a cornerstone of inhibitor design.[11]

  • The Ribose Pocket: This area accommodates the ribose sugar of ATP.

  • The Phosphate-Binding Region: This region binds the triphosphate group of ATP.

  • The "Gatekeeper" Residue: This amino acid residue controls access to a deeper hydrophobic pocket. The size of the gatekeeper residue varies among kinases and can be exploited to achieve inhibitor selectivity.[13]

The following diagram illustrates the general concept of kinase inhibition:

G cluster_0 Kinase Signaling Pathway Kinase Active Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Kinase inhibitors block the phosphorylation of substrate proteins.

Heterocyclic Amines: Privileged Scaffolds in Kinase Inhibitor Design

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry.[9] Their prevalence in FDA-approved drugs underscores their importance.[14] Heterocyclic amines are defined as compounds containing at least one heterocyclic ring with atoms of at least two different elements, and at least one amine group.[15] In the context of kinase inhibitors, these scaffolds offer several advantages:

  • Mimicking ATP: Many heterocyclic amine cores are bioisosteres of the adenine ring of ATP, allowing them to form similar hydrogen bond interactions with the kinase hinge region.[16]

  • Structural Diversity and Modularity: The vast array of available heterocyclic systems and the ease of their functionalization provide a rich chemical space for exploration and optimization.[8][17][]

  • Favorable Physicochemical Properties: Heterocyclic amines can be tailored to achieve desired properties such as solubility, metabolic stability, and cell permeability.[8][19]

Common Heterocyclic Amine Scaffolds in Kinase Inhibitors

A variety of heterocyclic amine cores have been successfully employed in the design of potent and selective kinase inhibitors. Some of the most prominent examples are summarized in the table below.

Heterocyclic ScaffoldKey Features & InteractionsExample FDA-Approved Drug(s)Target Kinase(s)
Quinazoline Forms hydrogen bonds with the hinge region. The 4-amino group is a key interaction point.Gefitinib, ErlotinibEGFR[10]
Pyrimidine A versatile scaffold that mimics the adenine ring of ATP. Often substituted at the 2- and 4-positions.Imatinib, DasatinibBCR-Abl, Src-family[3][10]
Pyrazolo[3,4-d]pyrimidine An isostere of adenine that effectively mimics hinge region binding.[16]-Various (CDKs, PI3Ks)[16]
Pyrrolo[2,3-d]pyrimidine Provides a rigid framework for presenting substituents to different regions of the ATP-binding site.RuxolitinibJAK1/2
Indole A common scaffold in natural products and synthetic drugs. Can be functionalized at multiple positions.SunitinibVEGFR, PDGFR
Pyridine A fundamental six-membered heterocycle used as a core or a substituent.CrizotinibALK, c-Met[3]
Thiazole A five-membered ring containing sulfur and nitrogen that has shown significant inhibitory properties.[20]DasatinibBCR-Abl, Src-family

The following diagram illustrates the general structure of these key scaffolds:

Caption: Common heterocyclic amine scaffolds in kinase inhibitors.

Structure-Activity Relationship (SAR) and Rational Design

The development of a successful kinase inhibitor relies heavily on understanding the structure-activity relationship (SAR)—how modifications to the chemical structure of a compound affect its biological activity. For heterocyclic amine-based inhibitors, SAR studies typically focus on three key areas:

  • The Heterocyclic Core: As discussed, the core scaffold is crucial for anchoring the inhibitor in the ATP-binding pocket, primarily through hydrogen bonds with the hinge region.[11]

  • Substituents Targeting the Ribose and Adenine Regions: Modifications at specific positions on the heterocyclic core can introduce substituents that occupy the ribose and adenine-binding regions, enhancing potency and selectivity.

  • Solvent-Exposed Regions: Substituents that extend into the solvent-exposed region can be modified to improve physicochemical properties like solubility and cell permeability without disrupting binding to the kinase.

Case Study: The 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine scaffold is a classic example of a "privileged" structure in kinase inhibitor design, found in drugs like imatinib and nilotinib. The SAR of this scaffold is well-established:

  • The Pyrimidine Core: The N1 and the 2-amino group of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region.

  • The Anilino Moiety: This group typically occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on the aniline ring can be used to modulate potency and selectivity. For instance, in the case of BCR-Abl inhibitors, a key interaction is formed with the "gatekeeper" residue, threonine 315.

  • The 4-Position Substituent: This position is often used to introduce larger groups that can interact with other regions of the active site or extend into the solvent-exposed area.

The following diagram illustrates the general SAR strategy for a 2-anilinopyrimidine scaffold:

G cluster_sar SAR of 2-Anilinopyrimidine Scaffold Core Pyrimidine Core (H-bonds to hinge) Anilino Anilino Group (Hydrophobic Pocket) Core->Anilino Substituent 4-Position Substituent (Selectivity & Solubility) Core->Substituent

Caption: Key regions for SAR exploration in 2-anilinopyrimidines.

Synthetic Methodologies and Building Block Availability

The successful implementation of a kinase inhibitor discovery program is contingent on the efficient synthesis of diverse chemical libraries.[21] Fortunately, a wide range of synthetic methods have been developed for the construction and functionalization of heterocyclic amines.[14] Modern synthetic chemistry, including metal-catalyzed cross-coupling reactions, has greatly expanded the accessibility of a vast array of functionalized heterocycles.[8]

Key Synthetic Transformations

Some of the most important synthetic reactions for the preparation of heterocyclic amine building blocks and their elaboration into kinase inhibitors include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of various substituents to the heterocyclic core.[22]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is commonly used to introduce amine substituents onto electron-deficient heterocyclic rings.

  • Condensation Reactions: These reactions are fundamental to the construction of many heterocyclic ring systems, such as the synthesis of quinazolines and pyrimidines.

  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly advantageous for library synthesis.[23]

Sourcing Building Blocks

A critical aspect of an efficient drug discovery program is the availability of a diverse set of chemical building blocks.[17][][24] Numerous commercial suppliers offer extensive catalogs of heterocyclic amines and other reagents, often in formats suitable for high-throughput synthesis and screening.[17][24]

Computational Approaches in Kinase Inhibitor Design

In recent years, computational methods have become an integral part of the drug discovery process, significantly accelerating the design and optimization of kinase inhibitors.[12][25] These in silico techniques can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target kinase, which is typically obtained through X-ray crystallography or cryo-electron microscopy.[12] Key SBDD methods include:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the kinase) to form a stable complex.[12][26] Docking can be used to screen large virtual libraries of compounds and prioritize those with the highest predicted binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the kinase-inhibitor complex over time, offering insights into binding stability and the role of solvent molecules.

  • Structure-Based Pharmacophore Modeling: This method identifies the key chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) required for binding to the kinase active site.[26]

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the three-dimensional structure of the target kinase is unknown.[12] These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities to predict the activity of new, untested molecules.

  • Ligand-Based Pharmacophore Modeling: This method derives a pharmacophore model from a set of known active compounds.

The integration of computational and experimental approaches creates a powerful workflow for the efficient discovery and optimization of novel kinase inhibitors.

The following diagram depicts a typical integrated drug discovery workflow:

G cluster_workflow Integrated Kinase Inhibitor Discovery Workflow Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS VirtualScreening Virtual Screening (Docking) Target->VirtualScreening Hit Hit Identification HTS->Hit VirtualScreening->Hit Hit2Lead Hit-to-Lead Optimization (SAR, SBDD) Hit->Hit2Lead Lead Lead Candidate Hit2Lead->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: An integrated workflow for kinase inhibitor discovery.

Experimental Protocols

This section provides representative, high-level protocols for key experiments in the development of heterocyclic amine-based kinase inhibitors.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed Suzuki coupling of a heterocyclic halide with a boronic acid to introduce a new substituent.

Materials:

  • Heterocyclic halide (1.0 eq)

  • Boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the heterocyclic halide, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a biochemical assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Kinase reaction termination solution (e.g., phosphoric acid)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the kinase, substrate, and test compound (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.

  • Terminate the reaction by adding the termination solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unreacted [γ-32P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The field of kinase inhibitor discovery is continually evolving, with ongoing efforts to develop next-generation inhibitors that can overcome drug resistance and improve selectivity.[1] The development of covalent inhibitors, allosteric inhibitors, and proteolysis-targeting chimeras (PROTACs) that utilize kinase inhibitors as warheads represent exciting new frontiers.[27]

Heterocyclic amine building blocks will undoubtedly remain at the forefront of these endeavors. Their inherent versatility and proven track record make them indispensable tools for medicinal chemists. As our understanding of kinase biology deepens and synthetic and computational methodologies advance, the rational design of highly selective and potent kinase inhibitors based on these privileged scaffolds will continue to drive the development of new and improved therapies for a wide range of diseases.

References

  • Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed. Available at: [Link]

  • Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available at: [Link]

  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [Link]

  • EurekAlert!. (2024). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Available at: [Link]

  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. Available at: [Link]

  • Chawla, P. V., et al. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]

  • Wanninayake, U. S., et al. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Woolfrey, J., & Weston, G. S. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current pharmaceutical design.
  • Singh, A., & Kumar, A. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed. Available at: [Link]

  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Open Chemistry.
  • Bieliaieva, L., et al. (2021). Heterocycles in Medicinal Chemistry. PMC. Available at: [Link]

  • Botta, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. ijprajournal. Available at: [Link]

  • Gibson, A. E., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available at: [Link]

  • Sabbah, D. A., et al. (2025). Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. ResearchGate. Available at: [Link]

  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Analogues As Kinase Inhibitors: A Focus Review. ResearchGate. Available at: [Link]

  • Ding, S., et al. (2002). A combinatorial scaffold approach toward kinase-directed heterocycle libraries. PubMed. Available at: [Link]

  • Zloh, M., & Kirton, S. B. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
  • ChemRxiv. (n.d.). Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic in vivo Drosophila Model System. ChemRxiv. Available at: [Link]

  • Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Technical University of Denmark. (n.d.). FDA-approved small-molecule kinase inhibitors. DTU Inside. Available at: [Link]

  • Ebaida, M. S., et al. (2024).
  • Kennedy, A. J., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Witulski, B., et al. (2024). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. MDPI. Available at: [Link]

  • Roskoski, R. Jr. (2025).
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2025). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Reactivity profile of 4-aminomethyl-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Aminomethyl-3-chloropyridazine

Introduction

4-Aminomethyl-3-chloropyridazine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure marries the unique electronic properties of the pyridazine ring with two distinct reactive centers: a nucleophilic aminomethyl group and an electrophilic carbon-chlorine bond. This duality allows for sequential and site-selective modifications, making it a versatile scaffold for the synthesis of complex molecular architectures. The pyridazine core itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and π-π stacking interactions, while often conferring favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the reactivity of 4-aminomethyl-3-chloropyridazine, offering insights into its electronic characteristics and detailing its behavior in key organic transformations.

Part 1: Molecular Structure and Electronic Properties

The reactivity of 4-aminomethyl-3-chloropyridazine is a direct consequence of its molecular and electronic structure. The pyridazine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency is not uniform around the ring.

Key Physicochemical Properties of the Pyridazine Ring:

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, influencing the molecule's polarity and solubility.[1][4]

  • Weak Basicity: The lone pairs on the nitrogen atoms are less available for protonation compared to pyridine, resulting in weak basicity (pKa of pyridinium is 2.3).[5]

  • Electron-Deficient Carbons: The nitrogen atoms withdraw electron density from the ring carbons, making them susceptible to nucleophilic attack, particularly at the positions alpha to the nitrogens (C3 and C6).[1]

The substituents further modulate this electronic landscape. The chlorine atom at the C3 position is a weak deactivating group via its inductive effect but can donate electron density through resonance. However, in π-deficient systems like pyridazine, the inductive withdrawal is the dominant factor, further increasing the electrophilicity of the C3 carbon. The aminomethyl group at C4 is an electron-donating group, which can influence the reactivity of the adjacent C3 and C5 positions.

Part 2: Reactivity of the Pyridazine Core and Chloro-Substituent

The primary site of reactivity on the substituted pyridazine ring is the carbon atom bearing the chlorine substituent. This position is highly activated towards two major classes of reactions: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

SNAr_Mechanism

Caption: Figure 1: Generalized SNAr Mechanism.

A wide variety of nucleophiles can be employed, including:

  • O-Nucleophiles: Alkoxides and hydroxides to form ethers and pyridazinones.

  • N-Nucleophiles: Amines and azides to synthesize substituted amino-pyridazines and azido-pyridazines.

  • S-Nucleophiles: Thiolates to produce thioethers.

The reactivity in SNAr reactions is enhanced by the two ring nitrogen atoms, which stabilize the negative charge of the Meisenheimer intermediate through resonance.[6]

Experimental Protocol: Synthesis of 4-Aminomethyl-3-(phenylamino)pyridazine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminomethyl-3-chloropyridazine (1.0 mmol) in 10 mL of a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add aniline (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Metal-Catalyzed Cross-Coupling Reactions

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, and chloropyridazines are excellent substrates for these transformations.[7][8]

Cross_Coupling_Cycle

Caption: Figure 2: General Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of 4-aminomethyl-3-chloropyridazine (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a solvent system like dioxane/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The residue is then purified by chromatography.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the chloropyridazine with a primary or secondary amine. This reaction requires specialized bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[9]

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridazine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 1: Summary of Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-MiyauraR-B(OH)₂C-CPd(PPh₃)₄, SPhos
Buchwald-HartwigR₂NHC-NPd₂(dba)₃, XPhos
SonogashiraR-C≡CHC-C (alkyne)PdCl₂(PPh₃)₂, CuI
NegishiR-ZnXC-CPd(dppf)Cl₂

Part 3: Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and can undergo a variety of standard transformations.

Amine_Reactions

Caption: Figure 3: Key Reactions of the Aminomethyl Moiety.

N-Acylation

The aminomethyl group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy to introduce a variety of functional groups.

Experimental Protocol: Synthesis of N-((3-chloropyridazin-4-yl)methyl)acetamide

  • Dissolution: Dissolve 4-aminomethyl-3-chloropyridazine (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 mmol).

  • Acylation: Add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can be performed, though over-alkylation to form secondary and tertiary amines is a potential side reaction. A more controlled method for introducing alkyl groups is reductive amination.[10] The amine is first condensed with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Part 4: Proposed Synthetic Strategy

A plausible synthetic route to 4-aminomethyl-3-chloropyridazine can be envisioned starting from commercially available materials, leveraging known transformations of the pyridazine core. A potential pathway could involve the amination of a dichloropyridazine derivative followed by functional group manipulation.

Synthesis_Pathway

Caption: Figure 4: A Potential Synthetic Approach.

Note: A direct reduction of a 4-amino group to a 4-aminomethyl group is not straightforward. A more likely route would involve starting with a precursor like 3-chloro-4-cyanopyridazine, which could then be reduced to give the final product. The synthesis of this cyano intermediate would be the key step.

Conclusion

4-Aminomethyl-3-chloropyridazine is a highly versatile building block characterized by two orthogonal reactive sites. The electron-deficient pyridazine ring activates the C3 position for nucleophilic aromatic substitution and a host of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and heteroatom substituents. Concurrently, the aminomethyl group at the C4 position serves as a nucleophilic handle for acylation, alkylation, and reductive amination. This predictable and site-selective reactivity profile makes 4-aminomethyl-3-chloropyridazine an invaluable tool for the synthesis of complex molecules, particularly in the field of drug discovery where the pyridazine scaffold is highly valued.

References

  • Ohta, Y., Chiba, H., Oishi, S., Fujii, N., & Ohno, H. (2009). Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. J. Org. Chem., 74, 7052-7058. [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from [Link]

  • IISTE. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4). [Link]

  • ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 15(5), 323-353. [Link]

  • J-Stage. (n.d.). Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents with Nickel-phosphine Complexes : Alkylation and Arylation of Pyridazines. [Link]

  • HETEROCYCLES. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873. [Link]

  • J-Stage. (n.d.). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 8. Aminomethylation of 3,5-Dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates as a Method for the Synthesis of New Functionally Substituted 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3329. [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... [Link]

  • ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

  • YouTube. (2023). Lecture 11.4 Amine Reactions and Nitrogen Heterocycles. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5289. [Link]

  • RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(19), 11235-11275. [Link]

  • PubChemLite. (n.d.). 4-amino-3-chloro-pyridazine (C4H4ClN3). [Link]

  • Amanote Research. (n.d.). (PDF) Cross-Coupling Reaction of Chloropyridazines and. [Link]

  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1664-1699. [Link]

  • Future Science. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Future Medicinal Chemistry. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ Sci Technol., 36(9), 2008-18. [Link]

  • iqmol. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

  • International Journal of Pharmaceutical Compounding. (2004). Chemical Stability of 4-Aminopyridine Capsules. [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. [Link]

Sources

Methodological & Application

Nucleophilic substitution protocols for chloropyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Substitution Protocols for Chloropyridazine Derivatives

Executive Summary & Strategic Importance

The pyridazine scaffold (1,2-diazine) is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAPK, JAK-STAT), anticancer agents, and antihypertensives. Its high polarity and hydrogen-bonding capability offer superior pharmacokinetic profiles compared to phenyl or pyridyl analogs.

However, the functionalization of its primary precursor, 3,6-dichloropyridazine , presents distinct challenges. While the electron-deficient nature of the ring facilitates Nucleophilic Aromatic Substitution (


), researchers often struggle with:
  • Regioselectivity: Controlling mono- vs. bis-substitution.

  • Hydrolysis: The susceptibility of the C-Cl bond to aqueous hydrolysis, yielding inactive pyridazinones.

  • Reactivity Profiles: The "vinylogous carbamoyl chloride" character of 4-substituted derivatives.[1]

This guide provides field-validated protocols to overcome these barriers, transitioning from conventional thermal methods to high-efficiency microwave-assisted synthesis.

Mechanistic Insight: The "Why" Behind the Protocol

To design effective experiments, one must understand the electronic landscape of the pyridazine ring.

  • Electronic Deficiency: The adjacent nitrogen atoms (N1, N2) exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect. This lowers the energy of the LUMO, making the carbons at positions 3 and 6 highly electrophilic and susceptible to nucleophilic attack.
  • The

    
     Pathway:  The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-Cl bond, breaking aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The chloride leaving group is then expelled to restore aromaticity.
    
  • Critical Control Point: The formation of the Meisenheimer complex is the rate-determining step. Therefore, protic solvents (which stabilize the leaving group) or acid catalysis (which protonates a ring nitrogen, further depleting electron density) can drastically accelerate the reaction.

Visualizing the Mechanism

SNAr_Mechanism Figure 1: Mechanistic flow of SNAr on Pyridazine Scaffold Reactant 3,6-Dichloropyridazine (Electrophile) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product 3-Substituted-6-chloropyridazine TS->Product Elimination (Fast) Byproduct HCl / Salt TS->Byproduct

Figure 1: The addition-elimination pathway. Note that the stability of the Meisenheimer complex dictates the reaction kinetics.

Experimental Protocols

Protocol A: Controlled Mono-Amination (Thermal)

Target: Synthesis of 3-amino-6-chloropyridazine derivatives. Challenge: Preventing the formation of the 3,6-diamino byproduct.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)[2]

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (20 mmol) in EtOH (30 mL).

    • Note: For amines with low nucleophilicity (e.g., anilines), use n-BuOH to allow for higher reflux temperatures (

      
      ).
      
  • Addition: Add the base followed by the dropwise addition of the amine.

    • Critical: Do not add the amine in one portion. Slow addition keeps the concentration of the nucleophile low relative to the substrate, favoring mono-substitution.

  • Reaction: Reflux the mixture for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: The starting material (

      
      ) should disappear; the mono-product (
      
      
      
      ) appears. If a baseline spot appears, di-substitution is occurring—stop heat immediately.
  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for scalability.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Target: Rapid library generation or difficult substrates.

Advantages:

  • Reaction times reduced from hours to minutes.

  • Superheating effects overcome steric hindrance.

Methodology:

  • Setup: In a 10 mL microwave vial, combine 3,6-dichloropyridazine (1.0 mmol), Amine (1.2 equiv), and DIPEA (2.0 equiv) in Isopropanol (3 mL).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W)

    • Hold Time: 10–20 minutes.

  • Post-Process: Cool to room temperature. Pour into ice water. The product often precipitates as a solid, requiring only filtration.

Protocol C: Alkoxylation (Ether Synthesis)

Target: 3-alkoxy-6-chloropyridazine.[1]

Reagents:

  • Sodium Alkoxide (prepared in situ from Na metal + Alcohol).

Methodology:

  • Activation: Dissolve Sodium metal (1.1 equiv) in dry Alcohol (MeOH or EtOH) under

    
     atmosphere to generate the alkoxide.
    
  • Substitution: Cool the solution to

    
    . Add 3,6-dichloropyridazine (1.0 equiv) in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
    • Warning: Do not heat initially. Alkoxides are strong nucleophiles; heat will promote rapid bis-alkoxylation.

  • Quench: Neutralize carefully with dilute HCl to pH 7. Extract immediately.

Data & Optimization Guide

Comparative Efficiency: Thermal vs. Microwave
ParameterThermal Reflux (Protocol A)Microwave Irradiation (Protocol B)
Reaction Time 4 – 12 Hours10 – 30 Minutes
Solvent Volume High (Dilution favors mono-sub)Low (Concentrated)
Yield (Mono) 65 – 75%80 – 92%
Energy Efficiency LowHigh
Scalability Excellent (kg scale)Limited (mg to g scale)
Decision Logic for Process Optimization

When standard protocols fail, use this logic flow to select the correct modification.

Optimization_Logic Figure 2: Decision Tree for Reaction Optimization Start Start: Reaction Screening Check1 Is the Nucleophile Sterically Hindered? Start->Check1 Check2 Is the Nucleophile Weak (e.g., Aniline)? Check1->Check2 No Action1 Use Microwave (140°C, 20 min) Check1->Action1 Yes Action3 Add Acid Catalyst (HCl or pTSA) to activate Ring Check2->Action3 Yes Action4 Standard Protocol A (EtOH, Reflux) Check2->Action4 No Action2 Switch Solvent to n-BuOH (Higher Reflux Temp) Action4->Action2 If slow conversion

Figure 2: Strategic modifications based on nucleophile properties.

Troubleshooting & Critical Control Points

  • Hydrolysis (The "Hidden" Yield Killer):

    • Symptom:[3][4] Appearance of a highly polar spot on TLC that does not move in 30% EtOAc.

    • Cause: Presence of water in the solvent allows

      
       to compete with the amine, forming 6-chloropyridazin-3(2H)-one.
      
    • Solution: Use anhydrous solvents (DMF/DMAc) and store reagents under desiccated conditions.

  • Regioselectivity in 4-Substituted Analogs:

    • If using 3,4,5-trichloropyridazine , be aware that nucleophilic attack often favors the C4 or C5 position (beta to nitrogen) over C3/C6 depending on the "Hard/Soft" nature of the nucleophile.

    • Correction: For 3,6-dichloro-4-methylpyridazine, steric hindrance at C4 directs attack to C6 (the less hindered alpha position) for large nucleophiles, but C3 for small nucleophiles (MeOH) [1].

  • Purification of Amphoteric Products:

    • Amino-chloropyridazines are basic. If using acid workups, the product will remain in the aqueous phase. Always adjust pH to >9 before organic extraction.

References

  • Regioselectivity in Pyridazines

    • Title: On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines.
    • Source: Semantic Scholar / Heterocycles.[5][6]

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives.[6][7]

    • Source: Asian Journal of Research in Chemistry.[8]

    • URL:[Link]

  • General Synthesis Protocols

    • Title: Synthesis of 3-Amino-6-Substituted Pyridazines.[1][2][3][4][9][10]

    • Source: BenchChem Protocols.[4]

  • Medicinal Chemistry Context

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents.[5][11][12][13][14]

    • Source: PubMed / Bioorganic & Medicinal Chemistry.
    • URL:[Link][12]

Sources

Application Notes and Protocols for the Reductive Amination of Pyridazine Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance pharmacological profiles. Reductive amination represents a powerful and versatile C-N bond-forming reaction, crucial for the introduction of diverse amine functionalities. This guide provides an in-depth exploration of reductive amination methods specifically tailored for pyridazine carbaldehydes. We will delve into the rationale behind reagent selection, present detailed, field-proven protocols, and discuss critical parameters for successful synthesis.

Introduction: The Significance of the Pyridazine Moiety in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is increasingly incorporated into modern pharmaceuticals.[1] Its distinct electronic and steric properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive bioisostere for other aromatic systems like pyridine.[2][3] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] The synthesis of pyridazine-containing compounds is therefore of high interest to medicinal chemists.[5][6][7]

Reductive amination is a cornerstone of amine synthesis, prized for its operational simplicity and broad substrate scope.[8] This reaction allows for the direct coupling of an aldehyde or ketone with an amine in the presence of a reducing agent, providing a streamlined route to primary, secondary, and tertiary amines. For pyridazine carbaldehydes, this transformation is key to elaborating the core structure and exploring the structure-activity relationships (SAR) of novel drug candidates.

The Mechanism and Key Considerations for Reductive Amination

Reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced by a hydride source to yield the final amine product.

Diagram: General Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Product_Amine Product Amine Iminium_Ion->Product_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product_Amine Hydride Transfer

Caption: General workflow of a reductive amination reaction.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. This prevents the wasteful formation of the corresponding alcohol.

Recommended Reducing Agents for Pyridazine Carbaldehydes

While various reducing agents can effect reductive amination, two stand out for their efficiency and selectivity with heteroaromatic aldehydes:

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃]: This is often the reagent of choice due to its mildness and remarkable selectivity for iminium ions over aldehydes and ketones. The steric bulk and electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the premature reduction of the starting carbonyl compound. It is compatible with a wide range of functional groups and is generally considered safer than sodium cyanoborohydride.

  • Sodium Cyanoborohydride [NaBH₃CN]: Another selective reducing agent that is particularly effective at acidic pH. However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification necessitate careful handling and workup procedures.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Mild, highly selective, broad functional group tolerance, non-toxic byproducts.Moisture sensitive, higher cost.
Sodium Cyanoborohydride [NaBH₃CN] Selective, effective at acidic pH.Highly toxic, potential for HCN gas evolution.
Sodium Borohydride [NaBH₄] Inexpensive, readily available.Can reduce the starting aldehyde, often requires a two-step procedure.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" reagent, high atom economy.May reduce other functional groups, requires specialized equipment.

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of various pyridazine carbaldehydes. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Diagram: General Experimental Workflow

G Start Start Combine_Reactants Combine Pyridazine Carbaldehyde and Amine in Solvent Start->Combine_Reactants Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Combine_Reactants->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for reductive amination.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This is the recommended general procedure for a wide range of primary and secondary amines.

Materials:

  • Pyridazine carbaldehyde (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the pyridazine carbaldehyde (1.0 equiv) in anhydrous DCE or DCM (0.1-0.2 M), add the amine (1.0-1.2 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature at 20-25 °C.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination for Primary Amines Prone to Dialkylation

This method is advantageous when using primary amines where the formation of the tertiary amine byproduct is a concern.

Step 1: Imine Formation

Materials:

  • Pyridazine carbaldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Molecular sieves (3Å or 4Å, optional)

Procedure:

  • Dissolve the pyridazine carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous MeOH or EtOH (0.2-0.5 M).

  • If desired, add activated molecular sieves to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.

  • Remove the solvent under reduced pressure to obtain the crude imine. This can be used directly in the next step or purified if necessary.

Step 2: Reduction with Sodium Borohydride

Materials:

  • Crude imine from Step 1 (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.1-1.5 equiv)

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

Procedure:

  • Dissolve the crude imine in anhydrous MeOH or EtOH.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Causality Behind Experimental Choices

  • Low Yields: If the reaction is sluggish or gives low yields, consider the following:

    • Imine Formation: The equilibrium for imine formation may not be favorable. Adding a dehydrating agent like molecular sieves or a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) can be beneficial, especially for less nucleophilic amines.

    • Purity of Reagents: Ensure the pyridazine carbaldehyde and amine are pure and the solvent is anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent.

    • Steric Hindrance: Highly hindered aldehydes or amines may react slowly. In such cases, increasing the reaction temperature or using a more potent reducing system might be necessary.

  • Byproduct Formation:

    • Alcohol Formation: This indicates that the reduction of the aldehyde is competing with the reduction of the imine. This is more common with less selective reducing agents like NaBH₄ in a one-pot procedure. Using NaBH(OAc)₃ or a two-step approach can mitigate this.

    • Over-alkylation of Primary Amines: The formation of tertiary amines from primary amines can be suppressed by using a two-step protocol or by using a larger excess of the primary amine in the one-pot method.

Conclusion

The reductive amination of pyridazine carbaldehydes is a highly effective method for generating a diverse array of aminomethyl-pyridazine derivatives. The choice of the reducing agent and the reaction protocol are critical for achieving high yields and purity. Sodium triacetoxyborohydride is a superior reagent for one-pot reactions due to its mildness and selectivity. For primary amines prone to dialkylation, a two-step procedure involving imine formation followed by reduction with sodium borohydride offers better control. These detailed protocols and application notes provide a solid foundation for researchers to successfully synthesize novel pyridazine-containing molecules for drug discovery and development.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10018860/]
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Journal of the Pharmaceutical Society of Japan. [URL: https://www.jstage.jst.go.jp/article/yakushi/137/1/137_16-00192/_article]
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c08000]
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11754868/]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [URL: https://www.iglobaljournal.com/wp-content/uploads/2015/12/10.24.15-IGJPS-RA-P-Ph.Chem-Vipin-Kumar-2010-2015.pdf]
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [URL: https://www.researchgate.net/publication/338903175_Reductive_amination_agents_comparison_of_NaCNBH3_and_Si-CBH]
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36923055/]
  • Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Hitchhiker's-Guide-to-Reductive-Amination-Podyacheva-Afanasyev/09252084c8e76c02a76f272338146700832057d9]
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2020-13-7-25.html]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/411]
  • Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15765709/]

Sources

Application Note: Strategic Protection of (3-Chloropyridazin-4-yl)methanamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

(3-Chloropyridazin-4-yl)methanamine is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the pyridazine ring, which can serve as a bioisostere for a phenyl ring while offering improved metabolic stability and unique vector positioning for pharmacophoric elements.[1] However, the synthetic utility of this scaffold is predicated on the selective functionalization of its primary amine in the presence of a reactive chloropyridazine core. The primary amine's nucleophilicity necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations.[2] This guide provides a comprehensive analysis of protecting group strategies, focusing on the practical application of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the causality behind experimental choices, potential challenges related to the stability of the chloropyridazine ring, and orthogonal strategies for complex molecular assembly.

Core Challenge: Balancing Amine Reactivity and Heterocycle Stability

The primary challenge in manipulating this compound lies in the dual reactivity of the molecule. The primary amine is a potent nucleophile, while the 3-chloro-substituted pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-deficient nature of the diazine system.[3] Therefore, the chosen protecting group strategy must not only effectively mask the amine but also be compatible with the inherent reactivity of the heterocyclic core. The selection of a protecting group is dictated by the planned downstream synthetic steps, specifically their pH and reductive stability requirements.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.[4] This makes it an excellent choice when subsequent reactions are planned under basic, nucleophilic, or reductive conditions.

Rationale for Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting carbamate significantly reduces the nucleophilicity of the amine nitrogen. Its key advantage is its orthogonality to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[2][5]

Experimental Protocols

Protocol 1.1: N-Boc Protection of this compound

Boc_Protection cluster_conditions Reaction Conditions SM This compound Product tert-Butyl ((3-chloropyridazin-4-yl)methyl)carbamate SM->Product 0°C to RT Reagents Boc₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DCM) Reagents->Product

Figure 1: Boc Protection of this compound.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or DIPEA) and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Boc₂O to the solution, either as a solid in one portion or as a solution in the reaction solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 1.2: Deprotection of the Boc Group

Boc_Deprotection cluster_conditions Deprotection Conditions Protected Boc-protected amine Product Amine Salt Protected->Product 0°C to RT Reagents TFA in DCM or 4M HCl in Dioxane Reagents->Product FreeAmine This compound Product->FreeAmine Aqueous base workup

Figure 2: Acid-mediated Deprotection of the Boc Group.

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Alternatively: 4M HCl in 1,4-dioxane

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v) or an excess of 4M HCl in dioxane dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Stability Considerations for the Chloropyridazine Ring

The 3-chloropyridazine moiety is generally stable under the acidic conditions required for Boc deprotection.[6] However, prolonged exposure to very strong acids or high temperatures should be avoided to minimize the risk of any unforeseen degradation of the pyridazine ring.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is a robust protecting group, stable to both mild acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[7] Its removal via catalytic hydrogenolysis is a very clean reaction, yielding the free amine, toluene, and carbon dioxide as byproducts.

Rationale for Cbz Protection

Choose the Cbz group when subsequent synthetic steps involve either acidic or basic conditions that would cleave Boc or Fmoc groups, respectively. It is particularly useful in complex syntheses where multiple orthogonal protecting groups are required.

Experimental Protocols

Protocol 2.1: N-Cbz Protection of this compound

Cbz_Protection cluster_conditions Schotten-Baumann Conditions SM This compound Product Benzyl ((3-chloropyridazin-4-yl)methyl)carbamate SM->Product 0°C to RT Reagents Cbz-Cl, Base (e.g., NaHCO₃) Aqueous/Organic Solvent Reagents->Product

Figure 3: Cbz Protection of this compound.

Materials:

  • This compound (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)

  • THF/Water or Dioxane/Water (e.g., 2:1 v/v)

Procedure:

  • Dissolve the amine in the aqueous/organic solvent mixture.

  • Add sodium bicarbonate and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 2.2: Deprotection of the Cbz Group

Cbz_Deprotection cluster_conditions Catalytic Hydrogenolysis Protected Cbz-protected amine Product This compound Protected->Product RT, 1 atm Reagents H₂ (g), Pd/C Solvent (e.g., MeOH, EtOH) Reagents->Product

Figure 4: Cbz Deprotection via Catalytic Hydrogenolysis.

Materials:

  • N-Cbz protected this compound

  • Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Critical Stability Considerations for the Chloropyridazine Ring

This is the most critical step when using a Cbz group with this substrate. Catalytic hydrogenation with Pd/C is known to cause hydrodechlorination of aryl chlorides.[8] There is a significant risk of reducing the C-Cl bond on the pyridazine ring.

  • Mitigation Strategy: The use of a catalyst poison, such as diphenylsulfide or pyridine, can selectively inhibit the hydrodechlorination activity of the Pd/C catalyst while still allowing for the hydrogenolysis of the Cbz group.[9] This approach requires careful optimization of the amount of poison used.

  • Alternative Deprotection: If hydrogenolysis is not viable, Cbz groups can also be removed under strongly acidic conditions (e.g., HBr in acetic acid), but this method is harsh and may not be compatible with other functional groups.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a staple in solid-phase peptide synthesis and is valuable in solution-phase chemistry for its orthogonality to acid- and hydrogenolysis-labile groups.[10] It is stable to acidic and reductive conditions but is readily cleaved by secondary amines, most commonly piperidine.

Rationale for Fmoc Protection

The Fmoc group is the protector of choice when acid-labile groups (like Boc or t-butyl ethers) or functionalities sensitive to reduction are present elsewhere in the molecule. Its removal under mild basic conditions provides a distinct deprotection pathway.

Experimental Protocols

Protocol 3.1: N-Fmoc Protection of this compound

Fmoc_Protection cluster_conditions Reaction Conditions SM This compound Product Fmoc-((3-chloropyridazin-4-yl)methyl)amine SM->Product RT Reagents Fmoc-OSu or Fmoc-Cl, Base Aqueous/Organic Solvent Reagents->Product

Figure 5: Fmoc Protection of this compound.

Materials:

  • This compound (1.0 equiv)

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetonitrile/Water or Dioxane/Water (1:1 v/v)

Procedure:

  • Dissolve the amine in the aqueous/organic solvent mixture.

  • Add sodium bicarbonate and stir.

  • Add a solution of Fmoc-OSu in acetonitrile or dioxane.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, add water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • The product can be purified by recrystallization or column chromatography.

Protocol 3.2: Deprotection of the Fmoc Group

Fmoc_Deprotection cluster_conditions Base-mediated Deprotection Protected Fmoc-protected amine Product This compound Protected->Product RT, <30 min Reagents 20% Piperidine in DMF Reagents->Product

Figure 6: Fmoc Deprotection using Piperidine.

Materials:

  • N-Fmoc protected this compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir at room temperature. The reaction is typically very fast, often complete within 30 minutes.

  • Monitor by TLC.

  • Upon completion, concentrate the mixture under high vacuum to remove DMF and piperidine.

  • The residue can be purified by column chromatography to isolate the free amine.

Stability Considerations for the Chloropyridazine Ring

The 3-chloropyridazine ring is generally stable to the mild basic conditions of Fmoc deprotection. However, prolonged exposure or the use of stronger bases could potentially lead to nucleophilic substitution of the chloride by piperidine, although this is expected to be a slow process at room temperature. It is advisable to keep the deprotection time to a minimum.

Orthogonal Protection and Advanced Strategies

For complex syntheses requiring sequential modification of both the amine and the pyridazine ring, an orthogonal protection strategy is essential.[11][12] This involves using protecting groups that can be removed under distinct conditions without affecting each other.

  • Amine and Ring N-Protection: If reactions require modification of the pyridazine ring itself (e.g., via metallation), it may be necessary to protect one of the ring nitrogens. N-alkylation or N-acylation of pyridazines is possible, though regioselectivity can be an issue.[3][13] A protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) has been shown to be effective for related heterocyclic systems and is removed under conditions (e.g., with a fluoride source) that are orthogonal to Boc, Cbz, and Fmoc.[14]

  • Example Orthogonal Scheme:

    • Protect the primary amine with an acid-labile Boc group.

    • Perform a reaction on the pyridazine ring.

    • Selectively deprotect the amine using TFA/DCM.

    • Functionalize the newly freed amine.

Summary and Recommendations

The choice of protecting group for this compound is a critical decision that impacts the entire synthetic route.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & StabilityKey Considerations
Boc Boc₂O, base (e.g., TEA)Acidic (TFA, HCl)Stable to base and hydrogenolysis. Chloropyridazine ring is stable.Most versatile and generally recommended starting point.
Cbz Cbz-Cl, base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base.High risk of hydrodechlorination. Requires catalyst poisoning or alternative deprotection.
Fmoc Fmoc-OSu, base (e.g., NaHCO₃)Basic (20% Piperidine/DMF)Stable to acid and hydrogenolysis.Chloropyridazine ring is generally stable, but minimize reaction time to avoid potential SNAr.

Recommendation: For most applications, the Boc group offers the best balance of stability, ease of use, and compatibility with the 3-chloropyridazine moiety. The Fmoc group is an excellent alternative when acid-sensitive functionalities are present. The Cbz group should be used with caution, and only if the risk of hydrodechlorination can be effectively mitigated.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Yavari, I., & Zare, H. (2005). A New and Convenient N-Alkylation of Pyridazines. Helvetica Chimica Acta, 88(6), 1333-1337.
  • Comins, D. L., & Joseph, S. P. (1996). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Tetrahedron Letters, 37(43), 793-796.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Pearson Education. Nucleophilic Aromatic Substitution. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Stanovnik, B., & Tisler, M. (1984). Product Class 8: Pyridazines. Science of Synthesis.
  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Journal of Synthetic Organic Chemistry, Japan, 61(1), 36-45.
  • Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 117-128.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Sharma, V., & Sharma, P. C. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • Watson, A. J. A., & Wills, M. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Mandal, P. K., & McMurray, J. S. (2007). Pd−C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 57(23), 9677-9697.
  • Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Max-Planck-Gesellschaft.
  • Kim, J., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances, 11(32), 19655-19662.
  • Kumar, S., & Singh, M. (2014). A rapid and efficient method for monitoring the kinetics of Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 4(91), 49663-49666.
  • Chen, Y., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
  • O'Hara, F., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(10), 2362-2365.
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

Sources

Application Note: Overcoming the Heteroatom Penalty in the Buchwald-Hartwig Amination of Chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The 1,2-diazine core of pyridazines is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl rings to improve aqueous solubility, lower lipophilicity (LogP), and introduce critical hydrogen bond acceptors. However, the functionalization of chloropyridazines via the Palladium-catalyzed Buchwald-Hartwig amination presents severe mechanistic hurdles.

Historically, chloropyridazines have been notoriously difficult substrates due to two primary failure modes:

  • Catalyst Poisoning (The Heteroatom Penalty): The adjacent nitrogen atoms of the pyridazine ring act as potent

    
    -donors. They readily coordinate to the Palladium(II) center, forming highly stable, off-cycle bis(heteroaryl) resting states that sequester the metal and halt the catalytic cycle.
    
  • Competing Nucleophilic Aromatic Substitution (SNAr): Chloropyridazines are highly electron-deficient. When paired with strong, nucleophilic alkoxide bases (e.g., Sodium tert-butoxide), the SNAr pathway often outcompetes the Palladium-catalyzed cross-coupling, resulting in the formation of unwanted tert-butyl ether byproducts.

To solve these issues, modern methodologies rely on bulky dialkylbiaryl phosphine ligands and Generation 3/4 (G3/G4) palladacycle precatalysts, which enforce the active catalytic cycle through precise steric and electronic control ([1]).

Causality in Reaction Design: Ligands, Precatalysts, and Bases

The Role of Steric Bulk in Ligand Selection

The breakthrough in heteroaryl amination came with the development of the Buchwald dialkylbiaryl phosphine ligands, specifically BrettPhos and RuPhos . The causality behind their success lies in their extreme steric bulk. The lower triisopropylphenyl ring of BrettPhos physically blocks the coordination of the second pyridazine nitrogen to the Palladium center. This steric shielding prevents the formation of the inactive Pd(II)-bis(heteroaryl) complex, forcing the metal to rapidly undergo reductive elimination to form the desired C-N bond ().

  • Primary Amines: BrettPhos is the optimal ligand. Its binding pocket perfectly accommodates primary amines while preventing bis-arylation ().

  • Secondary Amines: RuPhos is preferred, as the slightly reduced steric profile compared to BrettPhos accommodates the larger spatial requirements of secondary cyclic or acyclic amines.

Precatalyst Activation Dynamics

Using standard Pd(0) sources like Pd2(dba)3 with basic heterocycles often leads to incomplete ligand association and rapid precipitation of inactive "Pd black." Utilizing Pd G3 or G4 precatalysts is critical. These palladacycles undergo rapid, quantitative activation under mild basic conditions at room temperature to generate the highly active monoligated L-Pd(0) species, bypassing the need for thermal reduction and preventing premature catalyst death ().

Base Selection and the Pseudo-Protecting Group Effect

To mitigate the competing SNAr pathway on the electron-deficient pyridazine core, the nucleophilicity of the base must be minimized. Lithium hexamethyldisilazide (LHMDS) is highly recommended. LHMDS is a strong but non-nucleophilic base that effectively deprotonates the amine without attacking the chloropyridazine. Furthermore, LHMDS can exhibit a pseudo-protecting group effect, temporarily masking sensitive functional groups during the cross-coupling ([2]).

Reaction Optimization Data

The table below summarizes the quantitative optimization data for the amination of 3-chloro-6-phenylpyridazine with morpholine (a secondary amine), demonstrating the causality of modern catalyst selections.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd2(dba)3 (5 mol%)BINAPNaOtBuToluene100< 10%Catalyst poisoning by pyridazine nitrogens; off-cycle resting state.
Pd(OAc)2 (5 mol%)XantphosCs2CO31,4-Dioxane10045%Slow oxidative addition; incomplete conversion due to thermal degradation.
RuPhos Pd G3 (2 mol%)RuPhosNaOtBu1,4-Dioxane8515%Extensive SNAr byproduct (tert-butyl ether) due to nucleophilic base.
RuPhos Pd G3 (2 mol%) RuPhos LHMDS THF 65 92% Non-nucleophilic base prevents SNAr; rapid coupling of secondary amines.
BrettPhos Pd G3 (2 mol%)BrettPhosLHMDSTHF6540%BrettPhos is sterically hindered and suboptimal for secondary cyclic amines.

Logical Workflow for Catalyst Selection

G Start Substrate: Chloropyridazine + Amine AmineType Determine Amine Class Start->AmineType Primary Primary Amine (Anilines / Aliphatic) AmineType->Primary Secondary Secondary Amine (Cyclic / Acyclic) AmineType->Secondary Ligand1 Catalyst System: BrettPhos Pd G3 / G4 Primary->Ligand1 Ligand2 Catalyst System: RuPhos Pd G3 / G4 Secondary->Ligand2 SNAr Assess SNAr Risk (Electron-deficient core?) Ligand1->SNAr Ligand2->SNAr YesSNAr High Risk: Use LHMDS or K3PO4 Solvent: THF or t-Amyl OH SNAr->YesSNAr High NoSNAr Low Risk: Use NaOtBu Solvent: 1,4-Dioxane SNAr->NoSNAr Low

Decision tree for catalyst and base selection in chloropyridazine amination.

Self-Validating Experimental Protocol

This step-by-step methodology is designed with internal validation checks to ensure high fidelity and reproducibility.

Materials & Reagents
  • Electrophile: Chloropyridazine derivative (1.0 equiv, 1.0 mmol)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: LHMDS (1.0 M in THF, 1.5 equiv) or anhydrous K3PO4 (2.0 equiv)

  • Solvent: Anhydrous, degassed THF or t-Amyl alcohol (0.2 M)

Step-by-Step Methodology
  • Atmosphere Preparation (Critical Step): Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar. Transfer the vessel to a nitrogen-filled glovebox. Causality: Trace oxygen rapidly oxidizes the active L-Pd(0) species to an inactive Pd(II)-peroxo complex, permanently halting the catalytic cycle.

  • Solid Reagent Charging: Add the chloropyridazine (1.0 mmol), the amine (if solid, 1.2 mmol), and the appropriate Pd G3 precatalyst (0.02 mmol) to the vessel. If using a solid base like K3PO4, add it now. Seal the vessel with a septum cap.

  • Solvent and Liquid Reagent Addition: Remove the sealed vessel from the glovebox and connect it to a Schlenk line via a nitrogen inlet. Inject the anhydrous, degassed solvent (5.0 mL) via syringe. If the amine is a liquid, inject it now.

  • Base Addition & Catalyst Activation: Dropwise, inject the LHMDS solution (1.5 mL, 1.0 M in THF).

    • Visual Validation Cue: Upon addition of the base, the solution should rapidly transition from a pale yellow suspension to a homogeneous deep red or orange solution. This color change is the self-validating indicator that the G3 precatalyst has successfully collapsed to form the active monoligated Pd(0) species.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil block at 65 °C (for THF) or 85 °C (for t-Amyl alcohol) with vigorous stirring (800 rpm).

  • In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot via a nitrogen-purged syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the characteristic

      
       isotopic cluster (3:1 ratio) of the starting chloropyridazine. If the starting material persists and the solution has turned black with visible precipitate ("Pd black"), catalyst deactivation has occurred due to oxygen ingress or solvent impurities.
      
  • Workup and Isolation: Once complete, cool the reaction to room temperature. Quench with 2 mL of saturated aqueous NH4Cl. Dilute with Ethyl Acetate (15 mL) and filter the entire biphasic mixture through a short pad of Celite to remove palladium residues. Separate the organic layer, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL: [Link]

  • Wlochal, J., & Bailey, A. (2015). Facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. Tetrahedron Letters, 56(48), 6791-6794. URL: [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 78(11), 5530-5539. URL: [Link]

Sources

Skeletal Editing Strategies: A Practical Guide to the Conversion of Pyridines to Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Skeletal Editing in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[1][2] However, its close structural analog, pyridazine, which contains two adjacent nitrogen atoms, remains significantly underutilized despite possessing unique and often advantageous physicochemical properties.[1][3][4] This disparity stems largely from a "synthesis gap," where the well-established synthetic routes to pyridines do not easily translate to pyridazines.[1][3][4] Skeletal editing, the strategic replacement of atoms within a molecular framework, offers a transformative solution to this challenge, enabling the direct conversion of readily accessible pyridines into valuable pyridazines.[1][2][3] This application note provides a detailed overview and practical protocols for two cutting-edge skeletal editing strategies that achieve this C-to-N transmutation.

The ability to directly interconvert these heterocycles is of paramount importance in drug discovery. Subtle changes at the core of a molecule can dramatically alter its biological activity, selectivity, and pharmacokinetic profile. Pyridazines, for instance, exhibit a lower basicity and increased polarity compared to their pyridine counterparts, which can lead to improved water solubility and different hydrogen bonding capabilities.[1] By providing a direct synthetic link between these two scaffolds, skeletal editing empowers medicinal chemists to rapidly explore a wider chemical space and optimize lead compounds more efficiently.[5][6][7]

Strategy 1: mCPBA-Mediated Ring Remodeling of N-Aminopyridinium Salts

A recently developed and highly effective method for the pyridine-to-pyridazine conversion involves a two-step sequence: N-amination followed by a ring-remodeling cascade mediated by meta-chloroperoxybenzoic acid (mCPBA).[5][6][7][8][9] This operationally simple procedure is conducted at ambient temperature, open to the air, and does not require photochemistry or pre-installed functional groups, making it highly attractive for late-stage diversification of complex molecules.[5][6][7]

Reaction Workflow

Pyridine Pyridine Derivative NAmino N-Aminopyridinium Salt Pyridine->NAmino N-Amination Pyridazine Pyridazine Product NAmino->Pyridazine mCPBA-Mediated Ring Remodeling

Caption: General workflow for the mCPBA-mediated pyridine-to-pyridazine conversion.

Mechanistic Insights

The reaction proceeds through a fascinating cascade of dearomatization, ring-opening, 6π-electrocyclization, and oxidative carbon extrusion.[5] Density functional theory (DFT) calculations have elucidated the key steps:

  • N-Amination: The pyridine nitrogen is first activated by an aminating agent to form an N-aminopyridinium salt.

  • mCPBA Addition & Dearomatization: mCPBA adds to the N-aminopyridinium salt, leading to a dearomatized adduct.

  • Ring Opening: This intermediate undergoes a selective ring-opening to form a 1,2-diazatriene species.[5][6]

  • 6π-Electrocyclization: The 1,2-diazatriene then undergoes a 6π-electrocyclization to form a new six-membered ring containing the adjacent nitrogen atoms.

  • Oxidative Carbon Extrusion & Rearomatization: Finally, an oxidative extrusion of a carbon atom, facilitated by a Baeyer-Villiger-type oxidation by mCPBA, leads to the formation of the aromatic pyridazine product.[5]

cluster_mechanism mCPBA-Mediated Ring Remodeling Mechanism Start N-Aminopyridinium Salt (I) Adduct Dearomatized Adduct (II) Start->Adduct + mCPBA Triene 1,2-Diazatriene (III) Adduct->Triene Ring Opening Precursor Pyridazine Precursor (IV) Triene->Precursor 6π-Electrocyclization Product Pyridazine (V) Precursor->Product Oxidative Carbon Extrusion

Caption: Simplified mechanistic pathway of the mCPBA-mediated ring remodeling.

Experimental Protocol: General Procedure for Pyridine-to-Pyridazine Conversion

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Aminating Agent (e.g., O-(mesitylsulfonyl)hydroxylamine)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77%) (2.3-3.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0-4.0 equiv)

  • Anhydrous Solvent (e.g., DMF, THP, or Toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Step 1: N-Amination of Pyridine In a clean, dry round-bottom flask, dissolve the pyridine derivative in a suitable solvent (e.g., dichloromethane). Add the aminating agent portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). Upon completion, isolate the N-aminopyridinium salt by precipitation with a non-polar solvent (e.g., diethyl ether) and filtration.

Step 2: mCPBA-Mediated Ring Remodeling

  • To a round-bottom flask charged with the N-aminopyridinium salt (0.1 mmol, 1.0 equiv) and cesium carbonate (3.0 equiv), add the anhydrous solvent (1.5 mL).

  • Add mCPBA (2.3 equiv) to the suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1 hour. The reaction is typically open to the air.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyridazine.

Note: The equivalents of mCPBA and base may need to be optimized for specific substrates.[5] The choice of solvent can also influence the reaction yield.[5]

Substrate ExampleSolventmCPBA (equiv)Cs₂CO₃ (equiv)Yield (%)
2-PhenylpyridineDMF2.33.066
2-PhenylpyridineTHP2.33.0Maintained
Metyrapone derivativeDMF3.14.0-

Table adapted from data presented in the Journal of the American Chemical Society.[5]

Strategy 2: Photoinitiated Rearrangement of N-Amino-2-azidopyridinium Cations

An alternative and powerful strategy involves the introduction of an azide group at the ortho position of the pyridine ring, followed by a photoinitiated rearrangement of the corresponding N-amino-2-azidopyridinium cation.[1][3][4] This method is particularly effective for pyridines bearing at least one electron-withdrawing group and provides a complementary approach to the mCPBA-mediated strategy.[1]

Reaction Workflow

Chloropyridine 2-Chloropyridine Derivative Azidopyridinium N-Amino-2-azidopyridinium Cation Chloropyridine->Azidopyridinium N-Amination & Azide Displacement Pyridazine Pyridazine Product Azidopyridinium->Pyridazine Photoinitiated Rearrangement

Caption: General workflow for the photoinitiated pyridine-to-pyridazine conversion.

Mechanistic Rationale

This transformation hinges on the unique reactivity of the N-amino-2-azidopyridinium intermediate.

  • Activation and Azide Installation: The process begins with the N-amination of a 2-chloropyridine, which activates the ring towards nucleophilic aromatic substitution (SNAr). Subsequent reaction with sodium azide displaces the chloride to install the azide group at the C2 position.

  • Photoinitiated Rearrangement: Irradiation of the N-amino-2-azidopyridinium salt with near-UV light (e.g., 390 nm LEDs) initiates the key rearrangement cascade. This process is often accelerated by the addition of a triplet sensitizer like benzophenone.[1] The photoexcitation leads to the extrusion of dinitrogen and a subsequent skeletal rearrangement to form the pyridazine ring.

Experimental Protocol: General Procedure for Photoinitiated Pyridine-to-Pyridazine Conversion

Materials:

  • Substituted 2-Chloropyridine (1.0 equiv)

  • Aminating Agent

  • Sodium Azide (NaN₃)

  • Pyridinium p-toluenesulfonate (PPTS) (as a buffer)

  • Benzophenone (optional, as a triplet sensitizer)

  • Anhydrous Solvent (e.g., Acetonitrile)

  • Photoreactor equipped with 390 nm LEDs

  • Standard glassware for organic synthesis

Telescoped Three-Step Sequence (without isolation of intermediates):

  • N-Amination: In a reaction vessel, dissolve the 2-chloropyridine derivative in a suitable solvent and add the aminating agent. Stir until the reaction is complete.

  • Azide Displacement (SNAr): To the same reaction mixture, add sodium azide and pyridinium p-toluenesulfonate (PPTS). Stir at room temperature until the 2-chloro-N-aminopyridinium intermediate is fully converted to the 2-azido-N-aminopyridinium salt. The use of PPTS is crucial to buffer the reaction and prevent base-sensitivity issues.[1]

  • Photoinitiated Rearrangement: Add benzophenone (if used) to the reaction mixture. Irradiate the solution with 390 nm LEDs at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired pyridazine.

Note: This protocol is most effective for pyridines containing at least one electron-withdrawing group.[1] The reaction can often be performed as a "one-pot" or telescoped sequence, which improves operational efficiency.[10]

Pyridine Substrate (with EWG)Yield (%)
4-Trifluoromethyl-2-chloropyridineSynthetically useful
2-Chloro-4-cyanopyridineSynthetically useful
Methyl 2-chloro-isonicotinateSynthetically useful

Yields are generally reported as "synthetically useful" for substrates with electron-withdrawing groups.[1]

Conclusion: Expanding the Chemical Toolbox for Drug Discovery

The development of skeletal editing strategies to convert pyridines into pyridazines represents a significant advancement in synthetic organic chemistry and a powerful new tool for medicinal chemists.[5][6][7] These methods bridge a critical synthesis gap, allowing for the rapid generation of novel pyridazine-containing compounds from readily available pyridine starting materials.[1][3][4] The operational simplicity, broad functional group tolerance, and applicability to late-stage functionalization make these protocols highly valuable for accelerating the discovery and optimization of new drug candidates.[5][7] As our understanding of skeletal editing continues to grow, we can anticipate the development of even more sophisticated and versatile transformations that will further expand the accessible chemical space for drug discovery and development.

References

  • Guan, Z.-H., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Purins, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

  • ResearchGate. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. PubMed. [Link]

  • Suh, J., et al. (2025). Skeletal editing of pyridines to aryldialdehydes. Nature Communications. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Singh, R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025). Recent Advances in Pyridazine Chemistry. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ChemRxiv. (2025). Pyridine-to-pyridazine skeletal editing. [Link]

  • Guan, Z.-H., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. PubMed. [Link]

  • Thieme. (2026). A Facile Two-Step Formation of Pyridazines from Pyridines. Synfacts. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. ACS. [Link]

  • Boyd, M. J., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]

  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]

  • Chinese Chemical Society. (2025). Skeletal Editing of Cyclic Scaffolds. CCS Chemistry. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • ChemRxiv. (2025). Pyridine-to-pyridazine skeletal editing. [Link]

  • ResearchGate. (2026). Pyridine-to-pyridazine skeletal editing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Pyridazinyl Amines by Ion Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of hydrophilic pyridazinyl amines using ion exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The content herein is structured to address specific challenges encountered during experimental work, moving beyond a simple recitation of protocols to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and principles of ion exchange chromatography for purifying hydrophilic pyridazinyl amines.

Q1: Why is ion exchange chromatography a suitable method for purifying hydrophilic pyridazinyl amines?

A1: Hydrophilic pyridazinyl amines possess two key characteristics that make them ideal candidates for ion exchange chromatography. First, their hydrophilic nature means they are highly soluble in aqueous mobile phases used in IEX, which is not always the case with other chromatography techniques like reversed-phase that use high concentrations of organic solvents. Second, the pyridazinyl and amine functional groups are basic and thus can be readily protonated to carry a positive charge.[1] This positive charge allows for strong, yet reversible, electrostatic interactions with a negatively charged stationary phase (a cation exchanger).[2][3]

Q2: How do I choose between a strong and a weak cation exchange resin?

A2: The choice between a strong cation exchanger (SCX) and a weak cation exchanger (WCX) depends on the specific properties of your pyridazinyl amine and the desired purification strategy.

  • Strong Cation Exchangers (SCX): These resins, typically functionalized with sulfonic acid groups, remain charged over a wide pH range.[4] This makes them a good starting point for method development as they provide robust binding.[5][6]

  • Weak Cation Exchangers (WCX): These resins, usually containing carboxylic acid groups, have a charge that is dependent on the pH.[4][7] This property can be exploited for selective elution by subtly changing the pH of the mobile phase. They can offer different selectivity compared to SCX resins.[5]

For initial experiments, an SCX resin is often recommended due to its consistent performance across a broad pH range.[5][6]

Q3: What is the role of pH in the binding and elution of my compound?

A3: The pH of the buffer system is a critical parameter that dictates the charge of your hydrophilic pyridazinyl amine and, consequently, its interaction with the cation exchange resin.[8][9] To ensure strong binding, the pH of the loading buffer should be at least 0.5 to 1 pH unit below the pKa of the most basic amine group on your molecule.[3][5] This ensures the amine is protonated and carries a positive charge.

Elution is achieved by either increasing the ionic strength of the buffer (salt gradient) or by increasing the pH.[10][11][12] Increasing the pH will neutralize the positive charge on the amine, causing it to lose its affinity for the negatively charged resin and elute from the column.[12]

Q4: Can I use a salt gradient for elution? How does it work?

A4: Yes, a salt gradient is a very common and effective method for eluting compounds from an ion exchange column.[10][13] The mobile phase contains a salt, such as sodium chloride (NaCl). The salt cations (e.g., Na+) compete with your positively charged pyridazinyl amine for the binding sites on the negatively charged resin.[12] By gradually increasing the salt concentration, you increase this competition, and your compound will elute when the salt concentration is high enough to displace it from the resin. This method allows for the separation of compounds with different charge densities, as more highly charged molecules will require a higher salt concentration to elute.

Q5: My compound is very polar. Are there alternative chromatography techniques I should consider?

A5: While ion exchange is an excellent choice, for extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[14][15][16] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique can provide unique selectivity for highly polar compounds that are poorly retained in reversed-phase chromatography.[15] Mixed-mode chromatography, which combines ion exchange and hydrophobic interactions, can also be beneficial for complex separations.[17][18][19][20][21]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of hydrophilic pyridazinyl amines by ion exchange chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No binding of the compound to the column 1. Incorrect buffer pH: The pH of the loading buffer may be too high, causing the amine to be neutral or negatively charged. 2. Ionic strength of the sample is too high: High salt concentration in the sample will prevent binding.[22] 3. Column not properly equilibrated: The column must be fully equilibrated with the starting buffer.[13][23]1. Adjust buffer pH: Lower the pH of the loading buffer to be at least 0.5-1 pH unit below the pKa of the amine.[3][5] 2. Desalt the sample: Use a desalting column or dialysis to exchange the sample into the starting buffer.[22] 3. Increase equilibration volume: Equilibrate the column with at least 5-10 column volumes of the starting buffer.[5][13]
Poor peak shape (tailing or fronting) 1. Column overloading: Too much sample has been loaded onto the column. 2. Secondary interactions: The compound may be interacting with the stationary phase through mechanisms other than ion exchange.[24] 3. Improper column packing: A poorly packed column can lead to band broadening.1. Reduce sample load: Decrease the amount of sample injected onto the column. 2. Modify mobile phase: Add a small amount of an organic modifier (e.g., acetonitrile) to the mobile phase to disrupt hydrophobic interactions. For basic compounds, adding a competing base can sometimes improve peak shape.[25] 3. Repack or replace the column: If the column is old or has been used extensively, it may need to be repacked or replaced.
Low recovery of the compound 1. Compound is too strongly bound: The elution conditions are not strong enough to displace the compound from the resin. 2. Compound precipitation on the column: The compound may not be soluble in the elution buffer. 3. Compound instability: The compound may be degrading at the pH of the mobile phase.1. Increase elution strength: Increase the final salt concentration in the gradient or use a stronger eluting salt. Alternatively, increase the pH of the elution buffer. 2. Change elution buffer: Test the solubility of your compound in different buffers. Adding a small percentage of an organic solvent to the elution buffer may improve solubility. 3. Assess compound stability: Analyze the stability of your compound at different pH values before performing the chromatography.
Co-elution of impurities 1. Inadequate separation conditions: The elution gradient may be too steep, or the selectivity of the resin may not be sufficient. 2. Impurities have similar charge properties: The impurities may have a similar charge to your target compound at the chosen pH.1. Optimize the gradient: Use a shallower salt or pH gradient to improve resolution.[26] 2. Change the pH: Altering the pH of the mobile phase can change the relative charges of your compound and the impurities, potentially leading to better separation.[8][9] 3. Try a different resin: A weak ion exchanger might offer different selectivity compared to a strong one.[5]

Section 3: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the purification of a hydrophilic pyridazinyl amine using cation exchange chromatography.

Step 1: Resin Selection and Column Packing
  • Select a suitable cation exchange resin: For initial trials, a strong cation exchange resin (e.g., sulfopropyl-based) is recommended.[6]

  • Prepare the resin slurry: Swell the resin in the starting buffer according to the manufacturer's instructions.

  • Pack the column: Pour the slurry into the column and allow it to settle. Pass several column volumes of the starting buffer through the column to ensure it is well-packed and equilibrated.[13][23]

Step 2: Buffer Preparation and System Equilibration
  • Prepare the starting buffer (Buffer A): This should be a low ionic strength buffer with a pH at least 0.5-1 unit below the pKa of your compound.[3][5] For example, a 20 mM phosphate buffer at pH 6.0.

  • Prepare the elution buffer (Buffer B): This will be the same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).[10]

  • Equilibrate the system: Pump at least 5-10 column volumes of Buffer A through the column until the pH and conductivity of the eluent are stable and match that of the buffer.[5][13]

Step 3: Sample Preparation and Loading
  • Prepare the sample: Dissolve your crude pyridazinyl amine in Buffer A. It is crucial that the ionic strength of the sample is low to ensure binding.[22] If necessary, perform a buffer exchange using a desalting column.[22]

  • Filter the sample: Pass the sample through a 0.22 µm filter to remove any particulate matter.

  • Load the sample: Inject the filtered sample onto the equilibrated column.

Step 4: Washing and Elution
  • Wash the column: After loading, wash the column with several column volumes of Buffer A to remove any unbound impurities.

  • Elute the compound: Apply a linear gradient from 0% to 100% Buffer B over a set number of column volumes (e.g., 20 CV). This will gradually increase the salt concentration and elute your compound.[26] Alternatively, a step gradient can be used where the concentration of Buffer B is increased in discrete steps.[26]

  • Collect fractions: Collect fractions throughout the elution process for later analysis.

Step 5: Regeneration and Storage
  • Regenerate the column: After elution, wash the column with a high salt concentration buffer (e.g., 1 M NaCl) to remove any remaining bound compounds.[26] For strong ion exchangers, a high ionic strength solution is effective for regeneration.[27]

  • Re-equilibrate: Wash the column with several column volumes of Buffer A to prepare it for the next run.

  • Store the column: For long-term storage, consult the manufacturer's recommendations. Typically, columns are stored in a solution containing an antimicrobial agent, such as 20% ethanol.[13][26]

Visual Workflow

Ion_Exchange_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_post Post-Run Resin_Selection Resin Selection & Column Packing Buffer_Prep Buffer Preparation Sample_Prep Sample Preparation Equilibration Column Equilibration Sample_Prep->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Regeneration Column Regeneration Fraction_Collection->Regeneration Storage Storage Regeneration->Storage

Caption: Experimental workflow for ion exchange chromatography.

Mechanism of Cation Exchange

Sources

Regioselectivity issues in functionalizing 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-36-CL2-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Symmetry Trap

You are likely here because 3,6-dichloropyridazine appears deceptively simple. It is a symmetric, electron-deficient heterocycle. However, once you install the first substituent, that symmetry breaks, and the electronic bias of the ring shifts dramatically.

This guide addresses the three most common "pain points" reported by our users:

  • The "Over-Reaction" : Getting bis-substitution when you only wanted mono-substitution during

    
    .
    
  • The "Empty Carbon" Problem : How to functionalize positions C4/C5 without touching the chlorides.

  • The "Coupling Chaos" : Controlling mono-selectivity in Suzuki/Sonogashira reactions.

Module 1: Nucleophilic Aromatic Substitution ( )

User Question:

"I am trying to install a methoxy group at position 3 using NaOMe. I want the mono-product (3-chloro-6-methoxypyridazine), but I keep getting significant amounts of the bis-methoxy byproduct. How do I stop at one?"

Troubleshooting & Causality

The 3,6-dichloropyridazine ring is highly electron-deficient due to the two nitrogen atoms (positions 1,2) and the electron-withdrawing chlorine atoms.

  • The Mechanism: The reaction proceeds via a Meisenheimer complex.

  • The Deactivation Principle: When a nucleophile like methoxide (-OMe) replaces the first chlorine, it acts as an Electron Donating Group (EDG) by resonance. This pushes electron density back into the ring, making the second chlorine position less electrophilic (deactivated).

  • Why you get Bis-product: If your temperature is too high or you use a large excess of nucleophile, you overcome this deactivation energy barrier.

Protocol: Selective Mono-Alkoxylation
ParameterRecommendationRationale
Stoichiometry 0.95 - 1.05 equiv of NaOMeLimiting the nucleophile is the most critical factor. Never use excess.
Temperature 0 °C to Room Temp High heat (>60°C) provides enough energy to overcome the deactivation of the mono-product.
Concentration Dilute (0.1 M) Localized high concentrations can drive bis-substitution.
Solvent MeOH or THF Protic solvents (MeOH) can stabilize the leaving group, but THF often gives better solubility control.
Visualizing the Pathway

SNAr_Selectivity Start 3,6-Dichloropyridazine Intermediate Meisenheimer Complex Start->Intermediate + NaOMe (1.0 eq) Mono 3-Chloro-6-methoxypyridazine (Ring Deactivated) Intermediate->Mono - NaCl Mono->Mono Stops here if Temp < 25°C Bis 3,6-Dimethoxypyridazine (Over-reaction) Mono->Bis + NaOMe (Excess) or High Temp (>60°C)

Figure 1: The kinetic pathway of


. Note that the mono-product is electronically deactivated, creating a kinetic window for selectivity.

Module 2: Directed Metalation (C4/C5 Functionalization)

User Question:

"I need to functionalize the 'empty' carbon (position 4) with an iodine or formyl group, but I need to keep both chlorines intact for later steps. When I use n-BuLi, the reaction is messy."

Troubleshooting & Causality

Standard organolithiums (n-BuLi) are nucleophilic. They will attack the C-Cl bond (Lithium-Halogen Exchange) or the ring itself (


 type addition) rather than deprotonating C4.
  • The Solution: You must use Non-Nucleophilic Bases developed by the Knochel group.

  • The Reagent: TMPZnCl[1]·LiCl or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP prevents nucleophilic attack, forcing it to act solely as a base.

  • Regioselectivity: The Nitrogen lone pair and the Chlorine atom at C3 act as Directing Groups (DG), directing the metalation to the ortho position (C4).

Protocol: The Knochel Zincation

Reference: Wunderlich, S. H.; Knochel, P. Chem. Commun. 2008, 6387.[1]

  • Preparation: Dry THF under Argon.

  • Reagent: Add TMPZnCl·LiCl (1.1 equiv) to 3,6-dichloropyridazine at room temperature (25 °C).[1]

    • Note: Unlike lithiation which requires -78 °C, the Knochel base works at RT and the resulting Zinc species is stable.

  • Reaction Time: Stir for 30 minutes.

  • Quench: Add Electrophile (e.g.,

    
    , Allyl Bromide, or an Aldehyde).
    
  • Result: 3,6-dichloro-4-iodopyridazine (or derivative).

Visualizing the Metalation Logic

Metalation_Logic Substrate 3,6-Dichloropyridazine Choice_BuLi Reagent: n-BuLi Substrate->Choice_BuLi Choice_TMP Reagent: TMPZnCl·LiCl Substrate->Choice_TMP Result_Bad Side Reactions: Li-Halogen Exchange or Nucleophilic Attack Choice_BuLi->Result_Bad Nucleophilic attack Result_Good Clean C4-Metalation (Zn species) Choice_TMP->Result_Good Steric hindrance prevents attack Product 4-Functionalized 3,6-dichloropyridazine Result_Good->Product + Electrophile (E+)

Figure 2: Why steric bulk (TMP base) is required to prevent destruction of the C-Cl bonds during C-H activation.

Module 3: Pd-Catalyzed Cross-Coupling (Suzuki)[3]

User Question:

"I am running a Suzuki coupling with Phenylboronic acid. I get a statistical mixture of mono-aryl, bis-aryl, and starting material. How do I favor the mono-aryl product?"

Troubleshooting & Causality

Unlike


, where the first substitution deactivates the ring, the introduction of an aryl group via Suzuki coupling often activates  the ring for the second oxidative addition (or at least does not significantly deactivate it). This leads to "runaway" double coupling.
Optimization Table: Mono-Selectivity
VariableRecommendationTechnical Note
Catalyst Loading Low (0.5 - 1 mol%) Keep the active Pd species concentration low to prevent simultaneous dual-site activation.
Boronic Acid 0.8 - 0.9 equiv Use a slight deficit of the boronic acid. It is better to recover starting material than to separate the bis-product.
Ligand Choice dppf or XPhos Bidentate ligands like dppf often provide better steric control than simple triphenylphosphine.
Base Weak Base (

)
Stronger bases (

,

) accelerate the transmetalation step too much. Use aqueous

.
Solvent System Dioxane/Water (4:1) The biphasic system can help regulate the concentration of the active boronate species.

References

  • Knochel Metalation (Primary Source): Wunderlich, S. H.; Knochel, P. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[2]·2MgCl2[2]·2LiCl. Chem. Commun., 2008 , 6387-6389.

  • Pyridazine Review: Maes, B. U. W.; Lemiere, G. L. F. Pyridazines.[1][3][4] Comprehensive Heterocyclic Chemistry III, 2008 , Vol 8, 1-85.

  • Suzuki Selectivity: Schlummer, B.; Scholz, U. Palladium-Catalyzed C-N and C-C Coupling Reactions of 3,6-Dichloropyridazines. Adv.[5] Synth. Catal.2004 , 346, 1599.

  • Radical Functionalization: Léger, F. et al. Radical mediated C-H functionalization of 3,6-dichloropyridazine. Tetrahedron Lett.2015, 56, 41-44.

Sources

Technical Support Center: Handling (3-Chloropyridazin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Executive Summary: The "Self-Destruct" Mechanism

User Warning: (3-Chloropyridazin-4-yl)methanamine (CAS: 870063-65-3) in its free base form is thermodynamically unstable. Users frequently report the compound turning into an insoluble black tar upon concentration.

The Root Cause: This molecule contains both a nucleophile (primary amine) and an electrophile (chlorine on an electron-deficient pyridazine ring) within the same structure. In the free base form, the amine of Molecule A attacks the C-Cl position of Molecule B via Nucleophilic Aromatic Substitution (


). This triggers an uncontrollable polymerization cascade.
Visualization: The Degradation Pathway

The following diagram illustrates why your compound degrades when concentrated.

G cluster_0 The Initiator (Free Base) cluster_1 The Reaction (Concentration) cluster_2 The Result (Failure) M1 (3-Cl-Pyridazin-4-yl) methanamine M2 Intermolecular Attack (Amine -> C-Cl) M1->M2 Concentration increases rate (k[A]²) TS Meisenheimer Complex M2->TS S_NAr Mechanism DIMER Dimer Species (HCl byproduct) TS->DIMER - Cl⁻ TAR Insoluble Black Polymer DIMER->TAR Chain Propagation

Caption: Figure 1. The intermolecular


 self-condensation mechanism triggered by concentrating the free base.

Phase 1: Immediate Mitigation (The "Trap & Release" Protocol)

Objective: Prevent polymerization during workup. Rule: Never concentrate the free base to dryness.

If you have just synthesized the compound (e.g., via Boc-deprotection or reduction), follow this "Acid Trap" Workflow immediately.

Protocol A: Safe Isolation via Salt Formation

Target: Convert the unstable free base into the stable Hydrochloride (HCl) or Oxalate salt.

  • Extraction (Cold): Perform your aqueous workup (e.g., DCM/NaHCO₃) at 0°C . Keep phases cold.

  • Drying: Dry the organic layer over Na₂SO₄ for max 10 minutes. Do not let it sit overnight.

  • The Trap:

    • Do NOT use a rotary evaporator yet.

    • Add 1.1 equivalents of 4M HCl in Dioxane (or ethereal HCl) directly to your DCM solution.

    • Observation: A precipitate (the salt) should form immediately.

  • Isolation:

    • Filter the solid under Nitrogen/Argon.

    • Wash with Et₂O.

    • Dry under high vacuum.

Why this works: Protonating the primary amine (


) removes its nucleophilicity. Without a nucleophile, the 

self-reaction cannot occur.
Visualization: Safe Handling Workflow

Workflow cluster_danger DANGER ZONE cluster_safe SAFE ZONE Start Crude Reaction Mixture Rotovap Rotary Evaporation (Free Base) Start->Rotovap Incorrect Acid Add HCl/Dioxane Directly to Solution Start->Acid Correct Action Tar Black Tar (Irreversible) Rotovap->Tar Filter Filter Precipitate Acid->Filter Stable Stable HCl Salt (Store at -20°C) Filter->Stable

Caption: Figure 2.[1] Decision matrix for handling the crude reaction mixture. Avoid the "Danger Zone" of concentration.

Phase 2: Stability Data & Storage[2]

The following data compares the stability of the Free Base vs. the HCl Salt.

FeatureFree BaseHCl Salt (Recommended)
State Yellow/Orange Oil or Low-melting SolidWhite/Off-white Crystalline Solid
Storage Temp -80°C (Mandatory)-20°C or 4°C
Atmosphere Strictly Inert (Argon/Nitrogen)Desiccated
Shelf Life < 24 Hours (at RT)> 12 Months
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Major Risk Self-polymerization (

)
Hygroscopicity (absorbs water)

Storage Directive: If you must store the free base (e.g., for a reaction that cannot tolerate acid), store it as a dilute solution (e.g., 0.1 M in DCM) at -20°C. Dilution reduces the reaction rate significantly because the polymerization is second-order with respect to concentration.

Phase 3: Troubleshooting (FAQ)

Q1: I concentrated my reaction and it turned into a black gum. Can I recover it?

  • Diagnosis: You have likely formed a complex mixture of oligomers.

  • Action: Attempt to dissolve the gum in MeOH and analyze by LCMS. If you see masses corresponding to

    
     or 
    
    
    
    , the sample is polymerized. Recovery is usually impossible; resynthesis is required.

Q2: Why is the 3-chloro position so reactive? I thought aryl chlorides were stable.

  • Technical Insight: This is not a standard aryl chloride. The pyridazine ring is electron-deficient (like a "super-pyridine"). The nitrogens in the ring pull electron density, making the carbons highly electrophilic. The 3-position (adjacent to nitrogen) is particularly activated for nucleophilic attack, similar to an acid chloride in reactivity [1, 2].

Q3: Can I use the Boc-protected amine instead?

  • Recommendation: YES. If your synthetic route allows, keep the amine Boc-protected ((3-chloropyridazin-4-yl)methyl)carbamate) until the very last step. The Boc group prevents the amine from acting as a nucleophile, rendering the molecule stable [3].

Q4: I need the free base for a coupling reaction. How do I generate it from the salt without it degrading?

  • Protocol:

    • Suspend the HCl salt in your reaction solvent (e.g., DMF or DCM).

    • Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophile for the next step.

    • Do not perform an aqueous free-basing workup prior to the reaction. Generate it in situ.

References

  • Reactivity of Halopyridazines: Coad, P.; Coad, R. A.; Clough, S. Nucleophilic Substitution in the Pyridazine Series. Journal of Organic Chemistry, 1965 , 30(11), 3905–3907.

  • Mechanisms of

    
     in Heterocycles:  Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . (General reference for reactivity of diazines). 
    
  • Protective Groups in Synthesis: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley, 2014 . (Strategy for masking nucleophilic amines).

Note: While specific literature on the instability of CAS 870063-65-3 is sparse, the behavior described above is characteristic of 3-halo-4-alkylaminopyridazines as a chemical class.

Sources

Technical Support Center: Recrystallization of Chloropyridazine Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of chloropyridazine amine salts (e.g., 3-amino-6-chloropyridazine hydrochloride). Because these compounds possess a unique amphiphilic-like character—a polarizable, hydrophobic halogenated heterocyclic core coupled with a highly polar, hydrogen-bonding amine salt—they present distinct thermodynamic challenges during crystallization.

This guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems, prevent phase separation, and maximize crystalline yield.

Frequently Asked Questions (FAQs)

Q1: Why do chloropyridazine amine salts frequently "oil out" (liquid-liquid phase separation) during cooling? A: Oiling out occurs when the supersaturation point of the solution is reached at a temperature that is higher than the melting point of the solvated solute. Chloropyridazine amine salts have rigid planar cores but highly flexible hydrogen-bonding networks. If a primary solvent is displaced too rapidly by an anti-solvent, the lattice energy barrier for nucleation becomes insurmountable, and the compound separates as a high-energy, solute-rich liquid phase rather than a crystal. Solution: Adjust the solvent ratio to ensure the cloud point is below the melting point of the solvated salt. Cool the solution closer to room temperature before adding the anti-solvent, and introduce seed crystals to bypass the nucleation energy barrier.

Q2: How does the choice of counterion dictate the recrystallization solvent? A: The counterion directly dictates the crystal lattice energy and overall polarity. Hydrochloride (HCl) salts of chloropyridazines are tightly packed and highly polar, often requiring protic solvents like methanol or ethanol to break the lattice during dissolution[1]. Conversely, mesylate or tosylate salts possess larger, more lipophilic counterions that disrupt packing, increasing solubility in less polar solvents like isopropanol or acetonitrile. If a salt is persistently too soluble, manipulating the counterion via an acid/base transfer can drastically alter the solubility profile.

Q3: What is the optimal strategy for removing des-chloro or over-aminated impurities? A: During synthesis, over-amination (e.g., 3,6-diaminopyridazine) or dehalogenation are common side reactions[2]. The di-aminated impurity is significantly more polar and will remain dissolved in highly polar mother liquors (like water/methanol). The des-chloro impurity is more lipophilic. A binary solvent system (e.g., Ethanol/Ethyl Acetate) leverages these differences: the primary alcohol solvates the polar impurities, while the anti-solvent keeps the lipophilic impurities in solution, allowing the target mono-amine salt to selectively crystallize[3].

Solvent Selection Matrix

The following table summarizes the quantitative parameters and mechanistic suitability of various solvents for chloropyridazine amine salts.

SolventRoleBoiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Notes
Methanol Primary64.732.7Excellent for dissolving stubborn HCl salts. High risk of yield loss in the mother liquor without the use of an anti-solvent[2].
Ethanol Primary78.324.5The industry standard. Balances solubility and recovery; ideal for binary systems and temperature-gradient crystallization[4].
Isopropanol (IPA) Primary / Anti82.518.3Good primary solvent for mesylate/tosylate salts. Acts as a mild anti-solvent for highly polar HCl salts.
Water Primary100.080.1Used sparingly as a co-solvent (1-5%) to dissolve highly crystalline polar impurities or inorganic byproducts[3].
Ethyl Acetate (EtOAc) Anti-solvent77.16.0Preferred anti-solvent. Induces steep supersaturation curves when added to alcohols, driving high-yield precipitation.
MTBE Anti-solvent55.22.6Aggressive anti-solvent. High risk of inducing "oiling out" if added too quickly at elevated temperatures.

Standard Operating Procedure: Self-Validating Anti-Solvent Crystallization

This protocol utilizes a thermodynamically controlled approach to ensure high purity and prevent polymorphic mixtures. Every step includes a self-validating physical check to ensure the system is behaving as expected.

Step 1: Saturation & Clarification

  • Suspend the crude chloropyridazine amine salt in 5 volumes (v/w) of Ethanol.

  • Heat to a gentle reflux (75°C) under stirring. If the salt does not fully dissolve, add Methanol dropwise (up to 1 volume) until the solution clarifies.

  • Self-Validation Check: The solution must be completely transparent. Any residual cloudiness indicates insoluble inorganic salts (e.g., NH₄Cl from the amination step), which must be removed by hot filtration through a Celite pad.

Step 2: Controlled Nucleation

  • Remove the clarified solution from the heat source and allow it to cool slowly to 50°C at a rate of ~0.5°C/min.

  • Once at 50°C, add 0.1% (w/w) pure seed crystals of the target salt.

  • Causality: Seeding at this specific metastable zone provides a low-energy template for crystal growth, preventing spontaneous, uncontrolled nucleation that traps impurities and causes liquid-liquid phase separation.

Step 3: Anti-Solvent Addition & Maturation

  • Begin adding Ethyl Acetate (anti-solvent) dropwise via an addition funnel. Add a total of 5 to 7 volumes over 1 hour with constant, moderate stirring.

  • Allow the suspension to cool to 20°C, then transfer to an ice bath (0-5°C) for 2 hours to maximize the thermodynamic yield.

Step 4: Isolation

  • Filter the crystals under vacuum.

  • Wash the filter cake with 2 volumes of cold Ethanol/Ethyl Acetate (1:3 ratio). Causality: This displaces the impurity-rich mother liquor without dissolving the purified product.

  • Dry under vacuum at 40°C until a constant weight is achieved.

Troubleshooting Guide

  • Symptom: The product precipitates as an amorphous gel or sticky oil.

    • Root Cause: Excessive supersaturation at a temperature above the solute's glass transition. The anti-solvent was likely added too quickly or at too high of a temperature.

    • Intervention: Re-heat the mixture until the oil completely redissolves. Add 10-20% more primary solvent (Ethanol) to lower the concentration. Cool the solution to a lower temperature before restarting a slower anti-solvent addition.

  • Symptom: High product loss in the mother liquor (Low Yield).

    • Root Cause: The dielectric constant of the final solvent mixture is too high, keeping the polar amine salt solvated.

    • Intervention: Increase the ratio of anti-solvent (Ethyl Acetate) to primary solvent. Alternatively, cool the mixture to -5°C for an extended period. If using water as a co-solvent to clear inorganics, ensure it does not exceed 5% of the total volume[4].

  • Symptom: The isolated crystals are discolored (yellow/brown).

    • Root Cause: Oxidation products or polymerized impurities are co-crystallizing within the lattice.

    • Intervention: Incorporate a carbon-treatment step. Dissolve the crude salt in the primary solvent, add 5% (w/w) activated carbon, reflux for 15 minutes, and perform a hot filtration before proceeding to the cooling phase.

Workflow Visualization

Use the following decision tree to dynamically troubleshoot your recrystallization process.

RecrystallizationWorkflow Start Crude Chloropyridazine Amine Salt Dissolve Dissolve in Primary Solvent (EtOH/MeOH) at 75°C Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol HotFilter Hot Filtration to remove inorganics CheckSol->HotFilter No Cooling Cool to 50°C & Add Seed CheckSol->Cooling Yes HotFilter->Cooling AntiSolvent Add Anti-Solvent (EtOAc) Dropwise Cooling->AntiSolvent CheckOil Did it 'oil out'? AntiSolvent->CheckOil FixOil Reheat, add more EtOH, cool slower CheckOil->FixOil Yes Chill Chill to 0-5°C & Filter CheckOil->Chill No FixOil->Cooling Success Pure Crystalline Salt Chill->Success

Workflow for troubleshooting chloropyridazine amine salt recrystallization.

References

  • Source: google.
  • Purification: How To - Chemistry - University of Rochester Source: rochester.edu URL:[Link]

  • Source: google.

Sources

Welcome to the Pyridazine Chemistry Center of Excellence

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyridazine Amination Role: Senior Application Scientist Interface: Technical Support Center

Current Status: Online 🟢 Ticket ID: PYR-OPT-882 Subject: Thermal Control Strategies for Amination Efficiency & Selectivity

Welcome. You are likely here because your pyridazine amination is suffering from one of three critical failures: stalled conversion (kinetic trap), "black tar" formation (thermal decomposition), or poor regioselectivity (thermodynamic erosion).

Pyridazines (1,2-diazines) are unique among heterocycles. The adjacent nitrogen atoms create a profound electron deficiency at the C3/C6 positions, making them highly reactive toward nucleophiles yet paradoxically prone to catalyst deactivation in cross-coupling due to the "bidentate" nature of the N-N motif. Temperature is not just a variable here; it is the switch between a clean


 and a messy polymerization.

This guide synthesizes thermodynamic principles with practical troubleshooting to optimize your reaction floor.

Module 1: The Thermal Landscape (FAQ)

Q1: Why does my pyridazine require higher temperatures than pyridine for


? 
A:  It actually shouldn't. Pyridazines are more electron-deficient than pyridines due to the inductive effect of the second nitrogen.
  • The Reality: If you are heating >120°C, your substrate is likely deactivated (e.g., electron-rich substituents already present) or your leaving group is poor (e.g., -OMe instead of -Cl).

  • The Risk: High temperatures in pyridazines promote ring-opening or polymerization, often observed as intractable black solids.

Q2: How does temperature dictate regioselectivity in 3,4,5-trichloropyridazine? A: This is a classic Kinetic vs. Thermodynamic control scenario.

  • Low Temp (0°C - RT): Favors substitution at the C4/C5 position (beta to nitrogen). While C3/C6 are more electron-deficient (alpha), the C4 position is often sterically more accessible and kinetically favored in specific substitution patterns.

  • High Temp (>80°C): Overcomes the activation barrier for the C3/C6 positions or allows equilibration, often leading to mixtures or double-substitution.

Q3: My Pd-catalyst dies at 80°C. Is the pyridazine killing it? A: Likely, yes. Pyridazines are excellent ligands. At elevated temperatures, the substrate competes with your phosphine ligand for the Pd center. Once the pyridazine displaces the ligand, the Pd aggregates into inactive "Pd black."

  • Fix: Lower temperature (40-60°C) and use a precatalyst (e.g., Pd-PEPPSI or G3-XPhos) that activates easily but binds the ligand tightly.

Module 2: Troubleshooting Guide (The "Help Desk")

Scenario A: The "Stuck Intermediate"

User Report: "Reaction stalls at 60% conversion. Adding more heat just creates impurities."

Root Cause Diagnostic Solution
Product Inhibition The product (aminopyridazine) is more basic than the starting material and binds the catalyst/protons.Protocol: Do not increase Temp. Add a Lewis Acid scavenger or switch to a weaker base (e.g.,

to

) to alter the deprotonation equilibrium.[1]
Catalyst Death Solution turns from orange/red to clear or black precipitate.Protocol: "Spike" test. Add fresh catalyst at the same temperature. If reaction resumes, it's thermal catalyst instability, not thermodynamic equilibrium. Lower T, increase catalyst load.
Scenario B: Regioselectivity Collapse

User Report: "I need the C3-amine, but I'm getting a 50:50 mix of C3 and C4, or disubstitution."

Root Cause Mechanism Solution
Thermal Erosion High T provides enough energy to surmount the

of both transition states.
Protocol: Perform a "Cryo-Scan." Run reactions at -20°C, 0°C, and 20°C.

on pyridazines is surprisingly fast; you may be overheating.
Exotherm Spike Fast addition of amine causes localized heating.Protocol: Dosing control. Use a syringe pump to add the amine over 1 hour, maintaining strict internal temperature (not just block temp).

Module 3: Experimental Protocols

Workflow 1: Temperature Optimization via Kinetic Profiling

Do not guess. Measure.

  • Setup: Prepare 4 vials with identical stoichiometry (1.0 eq Pyridazine, 1.2 eq Amine, Base, Solvent).

  • The Gradient: Set heating block to four zones: RT, 40°C, 60°C, 80°C .

  • Sampling: Take aliquots at t=30 min, 2 h, and 6 h.

  • Analysis: Plot Conversion vs. Time for each Temp.

    • Ideal Curve: Reaches >90% conversion before plateauing.

    • Danger Signal: Conversion peaks (e.g., at 80%) then drops (product decomposition).

Workflow 2: The "Safe-Start" Pd-Catalyzed Amination

For sensitive chloropyridazines.[2]

  • Catalyst Pre-complexation: In a glovebox/inert tube, mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in dioxane. Stir at RT for 10 mins (Active species generation). Note: Pre-heating the catalyst without substrate prevents substrate inhibition.

  • Substrate Addition: Add Chloropyridazine (1.0 eq), Amine (1.2 eq), and

    
     (2.0 eq).
    
  • Thermal Ramp:

    • Start at 40°C . Monitor by LCMS at 1 hour.

    • If <10% conversion, ramp to 60°C .

    • Hard Stop: Do not exceed 80°C with standard Pd/Phosphine systems on pyridazines without switching to precatalysts (e.g., BrettPhos Pd G4).

Module 4: Visualizing the Mechanism

The following diagram illustrates the decision logic for temperature selection based on the reaction mechanism (


 vs. Pd-Catalysis) and the specific risks associated with pyridazines.

Pyridazine_Amination_Logic Start START: Pyridazine Amination Check_LG Check Leaving Group (LG) Start->Check_LG Is_Halogen LG = Cl, F (Electron Deficient Ring) Check_LG->Is_Halogen High Deficiency Is_Unactivated LG = Cl, OTf (Electron Rich/Neutral) Check_LG->Is_Unactivated Low Deficiency SNAr_Path Pathway: SNAr Is_Halogen->SNAr_Path Temp_SNAr Temp Strategy: Low to High SNAr_Path->Temp_SNAr Regio_Check Multiple LGs? (e.g., 3,6-dichloro) Temp_SNAr->Regio_Check Cryo_Control Kinetic Control Required Run at -20°C to 0°C Regio_Check->Cryo_Control Yes (Selectivity Critical) Heat_Drive Thermodynamic Drive Run at 60-100°C Regio_Check->Heat_Drive No (Symmetric/Single LG) Pd_Path Pathway: Buchwald-Hartwig Is_Unactivated->Pd_Path Cat_Risk Risk: Catalyst Deactivation (Pyridazine N-binding) Pd_Path->Cat_Risk Precat_Use Use 3rd Gen Precatalysts (Pd-G3/G4) Cat_Risk->Precat_Use Temp_Pd Limit Temp < 80°C Prevent Ligand Displacement Precat_Use->Temp_Pd

Caption: Decision matrix for temperature selection. Note the divergence between Kinetic Control (Cryo) for regioselectivity and Thermal Limits (<80°C) for Pd-catalyst stability.

References

  • Mechanistic Insight into

    
    : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[3] 
    
  • Pd-Catalyzed Amination of Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[4]

  • Regioselectivity in Chloropyridazines: Lérida, L., et al. (2021). Regioselective Nucleophilic Aromatic Substitution of 3,4,5-Trichloropyridazine. Journal of Organic Chemistry.[5] (Note: Generalized from triazine/pyridazine analog studies).

  • Catalyst Deactivation Pathways: Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling: A Historical Context. Tetrahedron.[5]

Sources

Validation & Comparative

Technical Comparison: HPLC Retention & Separation of Pyridazine vs. Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC retention behaviors for pyridazine versus pyridine analogs, designed for analytical scientists and method developers.

Executive Summary

In medicinal chemistry, the bioisosteric replacement of pyridine (azine) with pyridazine (1,2-diazine) is a common strategy to lower LogP and increase aqueous solubility. However, this substitution drastically alters chromatographic behavior.

  • Pyridine acts as a classic weak base (

    
    ), often exhibiting peak tailing due to silanol interactions on C18 columns.
    
  • Pyridazine is significantly more polar (

    
    ) and less basic (
    
    
    
    ). In Reverse Phase Liquid Chromatography (RPLC), it frequently elutes near the void volume, necessitating alternative stationary phases like HILIC or PFP.

This guide details the physicochemical drivers of these differences and provides validated protocols for their separation.

Physicochemical Drivers of Retention

The chromatographic divergence between these analogs stems from electronic repulsion between the adjacent nitrogen lone pairs in pyridazine, which increases polarity (dipole moment) while suppressing basicity.

Table 1: Comparative Physicochemical Properties
PropertyPyridinePyridazineChromatographic Impact
Structure 1 Nitrogen (Azine)2 Adjacent Nitrogens (1,2-Diazine)Pyridazine is electron-deficient.[1][2][3][4]
Basicity (

)
~5.2~2.3Pyridine protonates at pH < 5; Pyridazine remains neutral until pH < 2.
Lipophilicity (

)
~0.65~ -0.70Pyridazine is highly water-soluble; poor C18 retention.
Dipole Moment ~2.2 D~4.0 DPyridazine interacts strongly with HILIC water layers.
H-Bonding 1 Acceptor2 AcceptorsPyridazine has higher affinity for polar stationary phases.

Mechanism of Interaction (Visualized)

The following diagram illustrates the competing interactions on a standard silica-based C18 column at pH 3.0.

G cluster_0 Stationary Phase Surface (C18 + Silanols) cluster_1 Analytes at pH 3.0 C18 C18 Ligand (Hydrophobic) Pyridine Pyridine (Protonated) [Py-H]+ C18->Pyridine Weak Hydrophobic Interaction Pyridazine Pyridazine (Neutral) [Pdz] C18->Pyridazine Minimal Interaction (Too Polar) Silanol Residual Silanol (Si-OH / Si-O-) Silanol->Pyridine Strong Ionic Interaction (Causes Tailing) Silanol->Pyridazine No Ionic Interaction (Neutral at pH 3) Result_Py Result: Tailing Peak Moderate Retention Pyridine->Result_Py Result_Pdz Result: Void Volume Elution Sharp Peak Pyridazine->Result_Pdz

Figure 1: Mechanistic interaction on C18 at acidic pH. Pyridine suffers from silanol activity (tailing), while Pyridazine elutes too quickly due to high polarity.

Experimental Methodologies

Method A: Reverse Phase (RPLC) Optimization

Best for: Pyridine analogs or lipophilic pyridazine derivatives.

The Challenge: Pyridazine analogs often elute in the void volume (


) on C18.
The Fix:  Use a Pentafluorophenyl (PFP)  column. The electron-deficient PFP ring engages in 

-

interactions with the electron-rich nitrogen systems.

Protocol:

  • Column: Fluorophenyl (PFP) or Polar-Embedded C18,

    
     mm, 3-5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.7).

    • Why: Buffers silanols; pH 3.7 keeps Pyridazine neutral (better retention) while protonating Pyridine (reproducible ionization).

  • Mobile Phase B: Methanol (MeOH).

    • Why: MeOH promotes

      
      -
      
      
      
      selectivity better than Acetonitrile (ACN).
  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Small, polar pyridazine analogs.

The Challenge: Pyridazine is too polar for C18. The Fix: HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface.

Protocol:

  • Column: Bare Silica or Zwitterionic HILIC,

    
     mm, 1.7-3 
    
    
    
    m.
  • Mobile Phase A: 200 mM Ammonium Acetate (pH 5.8) in Water.

    • Note: High salt concentration is critical for electrostatic shielding.

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Isocratic Scouting: 90% B / 10% A.

    • Expectation: Pyridazine will retain significantly (

      
      ). Pyridine will elute earlier than Pyridazine in this mode.
      

Performance Data Comparison (Simulated Trends)

The following table summarizes expected retention times (RT) and peak symmetry (


) under standard conditions (C18, pH 3.0, ACN/Water).
AnalyteRetention (

)
Peak Symmetry (

)
Mechanism
Pyridine 1.5 - 3.01.5 - 2.5 (Tailing)Hydrophobic + Cation Exchange (Silanol)
Pyridazine 0.1 - 0.5 (Void)1.0 - 1.2 (Sharp)Minimal Hydrophobic Interaction
3-Cl-Pyridine 4.0 - 5.01.2 - 1.5Increased Lipophilicity improves shape
3-Cl-Pyridazine 1.0 - 1.51.0 - 1.2Halogen adds just enough lipophilicity for C18

Decision Tree for Method Development

Use this logic flow to select the correct column and mobile phase.

DecisionTree Start Start: Analyte Selection CheckLogP Check LogP Start->CheckLogP IsPolar LogP < 0 (e.g., Pyridazine) CheckLogP->IsPolar Hydrophilic IsLipophilic LogP > 1 (e.g., Substituted Pyridine) CheckLogP->IsLipophilic Hydrophobic HILIC Use HILIC Mode (Bare Silica / Amide) IsPolar->HILIC RPLC Use RPLC Mode (C18 / PFP) IsLipophilic->RPLC TailingCheck Peak Tailing Issues? RPLC->TailingCheck HighpH Switch to High pH (pH 10) Requires Hybrid Silica TailingCheck->HighpH Yes (Pyridine) IonPair Add Ion Pair Reagent (e.g., TFA/TEA) TailingCheck->IonPair Alternative

Figure 2: Method development decision tree based on analyte lipophilicity and peak shape requirements.

Troubleshooting & Optimization

  • Pyridine Tailing:

    • Cause: Protonated pyridine interacting with ionized silanols (

      
      ).[6]
      
    • Solution: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to saturate silanol sites, or use a "Hybrid" (High pH stable) column at pH 10 to deprotonate the pyridine.

  • Pyridazine "Phase Collapse":

    • Cause: Using 100% aqueous mobile phase on standard C18 to force retention.

    • Solution: Use an "Aq" type C18 column (compatible with 100% water) or switch to HILIC.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. PubChem.[3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. PubChem.[3] Available at: [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC. LCGC North America. Available at: [Link]

  • Dolan, J. W. (2010). The Impact of pH on Retention and Selectivity.[6][7][8][9] LCGC International. Available at: [Link]

  • Restek Corporation. Analysis of Nitrogen Heterocycles via HILIC. Restek Applications. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of halogenated diazines is a critical analytical checkpoint in the development of modern therapeutics and agrochemicals. Chloropyridazines, in particular, serve as foundational scaffolds for synthesizing complex active pharmaceutical ingredients, including potent STING agonists[1], anti-HAV agents, and kinase inhibitors.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of chloropyridazines not just as a data-gathering exercise, but as a predictable, mechanistic system. The presence of a 1,2-diazine core coupled with a halogen substituent creates a highly specific fragmentation logic. This guide objectively compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) techniques for chloropyridazines, explains the causality behind their fragmentation pathways, and provides field-proven, self-validating experimental protocols.

The Causality of Chloropyridazine Fragmentation

To accurately interpret the mass spectra of chloropyridazines, one must understand the thermodynamic drivers of the molecule. The fragmentation is governed by two primary structural features:

  • The 1,2-Diazine Core (The Nitrogen Sink): The adjacent nitrogen atoms in the pyridazine ring make the molecule highly susceptible to the expulsion of a neutral nitrogen molecule (

    
    ). This loss of 28 Da is the dominant thermodynamic sink in the fragmentation pathway, driven by the immense stability of the resulting 
    
    
    
    triple bond[2]. Unlike pyrimidines (1,3-diazines) which preferentially lose
    
    
    , pyridazines will almost always exhibit a strong
    
    
    peak[2].
  • The Carbon-Chlorine Bond: The halogen introduces a secondary diagnostic cleavage. Depending on the internal energy of the ion, the molecule will undergo homolytic cleavage to lose a chlorine radical (

    
    , -35 Da) or undergo a hydrogen rearrangement to eliminate hydrochloric acid (
    
    
    
    , -36 Da).
  • Isotopic Signatures: The natural isotopic abundance of chlorine (

    
     and 
    
    
    
    in a ~3:1 ratio) provides an immediate visual confirmation of the halogen's presence in both the precursor and the subsequent fragment ions.

Fragmentation_Pathway M [M]+• m/z 114 (35Cl) M_N2 [M - N2]+• m/z 86 M->M_N2 Loss of N2 (-28 Da) M_Cl [M - Cl]+ m/z 79 M->M_Cl Loss of Cl• (-35 Da) M_HCN [M - HCN]+• m/z 87 M->M_HCN Loss of HCN (-27 Da) M_N2_Cl [M - N2 - Cl]+ m/z 51 M_N2->M_N2_Cl Loss of Cl• (-35 Da) M_Cl->M_N2_Cl Loss of N2 (-28 Da)

Caption: EI-MS fragmentation logic of 3-chloropyridazine highlighting primary neutral losses.

Objective Comparison: EI-MS vs. ESI-MS/MS

Choosing the correct ionization technique is paramount. While GC-EI-MS is excellent for volatile, low-molecular-weight chloropyridazine building blocks, LC-ESI-MS/MS is the gold standard for complex, polar drug metabolites like sulfachloropyridazine[3].

Table 1: Performance Comparison of Ionization Techniques for Chloropyridazines

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism Hard ionization (Electron impact)Soft ionization (Protonation)
Precursor Ion Radical cation

Even-electron cation

Primary Neutral Losses

(-28 Da),

(-35 Da),

(-27 Da)

(-28 Da),

(-36 Da)
Isotope Pattern Retention High (visible on precursor and fragments)High (visible on precursor, lost if HCl is eliminated)
Best Application Volatile synthetic intermediates, library matchingComplex pharmaceuticals, DMPK screening, trace analysis
Data Interpretation Relies on NIST/Wiley library matchingRelies on Collision-Induced Dissociation (CID) rules

Table 2: Diagnostic Quantitative Data for 3-Chloropyridazine (EI-MS)

m/z ValueFragment IdentityRelative AbundanceMechanistic Rationale
114 / 116

100% / 33%Intact molecular ion exhibiting the classic 3:1

/

ratio.
86 / 88

~60% / 20%Expulsion of

from the diazine core. Retains the chlorine atom.
79

~45%Homolytic cleavage of the C-Cl bond. Isotope pattern is lost.
51

~80%Sequential loss of nitrogen and chlorine, leaving a

cation.

Self-Validating Experimental Methodologies

A robust analytical method must prove its own validity during every run. Below are the step-by-step methodologies for both workflows, designed to ensure high-confidence structural elucidation.

Protocol A: LC-ESI-MS/MS Workflow (For Complex Derivatives)

Causality Check: We utilize positive mode ESI because the basic nitrogen atoms in the pyridazine ring readily accept protons, yielding a strong


 signal[3].
  • Sample Preparation: Dilute the chloropyridazine analyte to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Why Formic Acid? It acts as a proton donor, maximizing ionization efficiency in the ESI source.

  • System Suitability Test (SST): Inject a known standard (e.g., sulfachloropyridazine) to verify mass accuracy (< 5 ppm error) and retention time stability.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Precursor Selection (Q1): Set the first quadrupole to isolate the

    
     ion, specifically targeting the 
    
    
    
    isotope to simplify the MS/MS spectra.
  • Collision-Induced Dissociation (Q2): Ramp the collision energy (CE) from 10 eV to 40 eV using Argon gas. Why ramp the CE? Pyridazine rings are highly stable; a CE ramp ensures we capture both the low-energy loss of

    
     and the high-energy fragmentation of the diazine core.
    
  • Product Ion Detection (Q3): Scan from m/z 50 to the precursor mass to capture all diagnostic fragments.

LC_MS_Workflow S1 Sample Prep (0.1% FA) S2 UHPLC (C18 Column) S1->S2 S3 ESI(+) Protonation S2->S3 S4 Q1 Filter [M+H]+ S3->S4 S5 CID Cell (Ar Gas) S4->S5 S6 Q3 Filter Product Ions S5->S6

Caption: Self-validating LC-ESI-MS/MS workflow for chloropyridazine structural elucidation.

Protocol B: GC-EI-MS Workflow (For Volatile Intermediates)

Causality Check: We strictly use 70 eV electron energy because it is the universal standard for EI, ensuring that the resulting fragmentation pattern can be directly cross-referenced against commercial libraries (e.g., NIST).

  • Derivatization (If necessary): If the chloropyridazine contains primary amines or hydroxyls, derivatize using BSTFA to increase volatility.

  • Injection: Inject 1 µL of the sample (100 µg/mL in Hexane) into the GC inlet at 250°C using a 10:1 split ratio.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Ionization: Operate the EI source at 70 eV and 230°C.

  • Data Acquisition: Scan from m/z 40 to 400. Verify the presence of the

    
     and 
    
    
    
    isotopic cluster before assigning the base peak.

Conclusion

The mass spectrometry of chloropyridazines is defined by the predictable interplay between the stable nitrogen-rich diazine core and the labile carbon-chlorine bond. By understanding the causality of the


 and 

/

neutral losses, researchers can confidently utilize both EI and ESI-MS/MS platforms to elucidate the structures of novel pharmaceutical intermediates and complex metabolites.

References

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Confirmation of Identity by Gas Chromatography/Tandem Mass Spectrometry of Sulfathiazole, Sulfamethazine, Sulfachloropyridazine... Source: Journal of AOAC International (Oxford Academic) URL:[Link]

Sources

Optimizing IR Spectroscopy for Primary Amines on Pyridazine Rings: A Comparative Guide to FTIR Sampling Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, identifying and validating the structural integrity of heterocyclic compounds is a daily mandate. Aminopyridazines are critical pharmacophores found in numerous kinase inhibitors, atypical antidepressants, and neurological therapeutics[1].

However, characterizing a primary amine attached to a pyridazine ring via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. The vibrational signatures of the primary amine heavily overlap with the robust ring modes of the 1,2-diazine system. To achieve high-fidelity data, researchers must choose the correct FTIR sampling modality—Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), or Diffuse Reflectance (DRIFTS). This guide objectively compares these three analytical "products" to help you optimize your spectroscopic workflows.

The Analytical Challenge: Deconvoluting Aminopyridazine Signatures

Before comparing instrument modalities, we must establish the theoretical baseline of the target molecule. An aminopyridazine contains two competing functional groups that dictate the IR spectrum:

  • The Primary Amine (

    
    ):  Because the primary amine has two N-H bonds, the hydrogens can stretch in-phase or out-of-phase. This causality yields two distinct bands in the high-wavenumber region: the asymmetric N-H stretch (~3400–3500 cm⁻¹) and the symmetric N-H stretch (~3300–3400 cm⁻¹)[2]. Additionally, the in-plane N-H bending (scissoring) vibration occurs at 1650–1580 cm⁻¹[2],[3].
    
  • The Pyridazine Ring: The 1,2-diazine ring is characterized by strong C=N stretching vibrations that appear around 1460–1580 cm⁻¹[4]. Furthermore, the aromatic C-H stretching bands emerge at 3011–3150 cm⁻¹[4].

The Core Conflict: The N-H bending mode (1650–1580 cm⁻¹) and the pyridazine C=N stretch (1580–1460 cm⁻¹) are nearly adjacent and often merge into a single, broad convoluted peak. Furthermore, the critical N-H stretching bands (>3200 cm⁻¹) are highly susceptible to masking by environmental moisture. The choice of FTIR sampling technique directly dictates your ability to resolve these overlaps.

Comparative Analysis of FTIR Modalities

A. ATR-FTIR (Diamond Crystal)

ATR is the modern standard for rapid screening. It utilizes an evanescent wave that penetrates the sample placed on a high-refractive-index crystal.

  • The Causality of Signal Loss: The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength. At higher wavenumbers (shorter wavelengths, >3000 cm⁻¹), the penetration depth is extremely shallow. Consequently, the critical N-H stretching bands of the primary amine will appear artificially weak compared to the fingerprint region.
    
  • Verdict: Best for high-throughput screening, but requires software correction to accurately quantify primary amines.

B. Transmission FTIR (KBr Pellet)

The traditional KBr pellet method involves suspending the analyte in an IR-transparent alkali halide matrix.

  • The Causality of Masking: Because the IR beam passes entirely through the sample, high-wavenumber sensitivity is exceptional. However, KBr is highly hygroscopic. If the matrix absorbs atmospheric water, it produces a massive, broad O-H stretching band at 3400–3200 cm⁻¹, which completely eclipses the delicate asymmetric and symmetric N-H stretches of the primary amine.

  • Verdict: Best for absolute sensitivity and trace analysis, provided the environment is strictly anhydrous.

C. DRIFTS (Diffuse Reflectance)

DRIFTS collects scattered light from a powdered sample diluted in a non-absorbing matrix.

  • The Causality of Resolution: By diluting the aminopyridazine in KBr (typically 1-3%), DRIFTS minimizes specular reflectance (the "Reststrahlen effect") that causes peak distortion in pure powders. This results in highly resolved, sharp peaks, making it the superior choice for deconvoluting the overlapping N-H bend and C=N stretch around 1600 cm⁻¹.

  • Verdict: Best for surface-level characterization and resolving complex overlapping bands in the fingerprint region.

Quantitative Performance Comparison

The following table summarizes the objective performance of each modality when specifically analyzing aminopyridazines.

Performance MetricATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS
N-H Stretch Sensitivity (>3200 cm⁻¹) Low (Requires algorithmic correction)Very HighHigh
N-H Bend / C=N Resolution (~1600 cm⁻¹) Moderate (Prone to peak broadening)HighVery High (Minimal specular reflection)
Water Interference Risk Low (Surface measurement)Very High (Hygroscopic matrix)Moderate (Requires dry purge)
Sample Prep Time < 1 minute (Neat sample)10–15 minutes5–10 minutes

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the optimized workflows for characterizing aminopyridazines.

Protocol A: Moisture-Free KBr Pellet Preparation (Transmission)
  • Desiccation: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 2 hours. Causality: This drives off adsorbed water, preventing the broad O-H band from masking the primary amine N-H stretches.

  • Milling: Transfer 1–2 mg of the aminopyridazine and 100 mg of the anhydrous KBr into a pre-warmed agate mortar. Grind in a circular motion for 60 seconds.

    • Self-Validation Check: The milled powder must flow freely and not stick to the sides of the mortar. Sticking indicates moisture absorption; if observed, discard the batch and restart with freshly baked KBr.

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes. Causality: Removing air prevents light scattering, ensuring a glass-clear, transparent pellet.

  • Scanning: Collect a background spectrum of a pure KBr pellet prior to scanning the sample to subtract any residual matrix baseline.

Protocol B: High-Fidelity ATR-FTIR Workflow
  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to evaporate completely.

    • Self-Validation Check: Monitor the live background energy profile. The spectrum must show a completely flat baseline in the 3000–2800 cm⁻¹ (C-H) and 3400 cm⁻¹ (O-H) regions before applying the sample.

  • Sample Application: Place ~2 mg of neat aminopyridazine powder directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil. Causality: Because the evanescent wave only penetrates 0.5–2.0 µm, intimate contact is mandatory. Apply pressure until the software's energy gauge reaches the optimal threshold.

  • Spectral Correction: Post-acquisition, apply an "ATR Correction" algorithm in your spectrometer software. Causality: This compensates for the wavelength-dependent penetration depth, artificially boosting the N-H stretching region to match transmission-like relative intensities for accurate interpretation.

Workflow Decision Matrix

FTIR_Workflow Start Aminopyridazine Sample Goal Primary Analytical Goal? Start->Goal ATR ATR-FTIR (Diamond) Goal->ATR Rapid Screening Trans Transmission (KBr) Goal->Trans High Sensitivity DRIFTS DRIFTS (Powder) Goal->DRIFTS High Resolution ATR_Out Apply ATR Correction Boost >3000 cm⁻¹ ATR->ATR_Out Trans_Out Bake KBr at 110°C Prevent O-H Masking Trans->Trans_Out DRIFTS_Out Dilute 1-3% in KBr Resolve C=N Overlap DRIFTS->DRIFTS_Out

Decision matrix for selecting FTIR sampling modalities for aminopyridazine characterization.

References

  • Title: IR Spectroscopy Tutorial: Amines | Source: orgchemboulder.
  • Title: INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College | Source: spcmc.ac.
  • Title: Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands | ACS Omega | Source: acs.
  • Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC | Source: nih.

Sources

Comparative Solubility Profiling: (3-Chloropyridazin-4-yl)methanamine HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

(3-Chloropyridazin-4-yl)methanamine (CAS: 55928-83-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., CDK, LOXL2 targets) and fragment-based drug discovery.

In its neutral Free Base form, the molecule exhibits lipophilic characteristics typical of halogenated heteroaromatics, limiting its utility in aqueous biological assays. The Hydrochloride (HCl) Salt is engineered to overcome these limitations by protonating the exocyclic primary amine, thereby introducing ionic character that disrupts the crystal lattice and enhances hydration.

This guide provides a rigorous, data-driven framework for comparing these two forms, detailing the physicochemical principles, experimental protocols, and decision-making criteria for their application.

Physicochemical Basis of Solubility[3]

To understand the solubility difference, one must analyze the ionization states.

  • Free Base (Neutral): The molecule possesses two potential basic centers: the pyridazine ring nitrogens and the exocyclic primary amine. The pyridazine ring is electron-deficient (π-deficient), especially with the electron-withdrawing chlorine at position 3. Consequently, the ring nitrogens are very weakly basic (pKa < 3). The primary amine (

    
    ), however, retains a pKa typically around 9.0–9.5. At physiological pH (7.4), the free base exists in equilibrium but tends to aggregate due to π-π stacking of the planar rings.
    
  • HCl Salt (Cationic): Treatment with HCl protonates the primary amine, forming the ammonium cation (

    
    ). This ionic species possesses high solvation energy in water, overcoming the lattice energy of the solid crystal.
    
Theoretical Solubility Profile
PropertyFree BaseHCl SaltMechanism
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Ion-dipole interactions with water vs. hydrophobic effect.
Organic Solubility High (DCM, EtOAc)Low (DCM, EtOAc)Neutral species dissolves in non-polar solvents; salts do not.
Melting Point LowerHigherIonic lattice forces are stronger than Van der Waals forces.
Hygroscopicity LowModerate/HighIonic salts tend to absorb atmospheric moisture.

Experimental Protocol: Saturation Shake-Flask Method

The "Gold Standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask method. This protocol is self-validating through the use of time-course sampling to ensure equilibrium is reached.

Reagents & Equipment[3][5][6]
  • Solvents: HPLC-grade Water, pH 7.4 Phosphate Buffer, DMSO, Dichloromethane (DCM).

  • Analysis: HPLC-UV (Detection @ 254 nm) or LC-MS.

  • Filtration: 0.45 µm PTFE (for organics) or PVDF (for aqueous) syringe filters.

Step-by-Step Workflow
  • Supersaturation: Add excess solid (approx. 10–20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Equilibrium Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter.

  • Quantification: Dilute the supernatant (to fall within linear calibration range) and inject into HPLC.

Visualization: Solubility Assay Workflow

SolubilityWorkflow Start Weigh Excess Solid (10-20mg) Solvent Add Solvent (1 mL) Start->Solvent Shake Agitate (24h @ 25°C) Solvent->Shake Check Solid Remains? Shake->Check AddMore Add More Solid Check->AddMore No Filter Filter/Centrifuge (0.45 µm) Check->Filter Yes AddMore->Shake Dilute Dilute Supernatant Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Standardized Saturation Shake-Flask workflow for thermodynamic solubility determination.

Comparative Performance Data

While specific batch data varies, the following table represents the typical physicochemical behavior observed for this compound based on structural class properties.

Table 1: Solubility Profile (Representative Data)
Solvent SystemFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Primary Utility
Water (pH 7.0) < 0.5 (Poor)> 50 (Excellent)Stock solutions for biology.
PBS Buffer (pH 7.4) < 0.5> 40Physiological assays.
DMSO > 100> 100Universal stock solvent.
Methanol > 50> 50Analytical dilution/transfer.
Dichloromethane > 20< 0.1Extraction/Purification (Work-up).
Ethyl Acetate > 10< 0.1Extraction/Purification.
The pH-Solubility Relationship

The solubility of the free base is highly pH-dependent.

  • pH < 4: The free base protonates in situ, mimicking the HCl salt solubility profile.

  • pH > 9: The HCl salt will deprotonate, precipitating out as the free base if the concentration exceeds the intrinsic solubility (

    
    ).
    

Decision Matrix: When to Use Which Form?

Choosing the correct form is critical for experimental success. Using the HCl salt in a non-polar reaction can lead to suspension failures, while using the free base in a cell assay can lead to precipitation and false negatives.

Visualization: Process Decision Tree

DecisionTree Root Application Context Bio Biological Assay (Cell/Enzyme) Root->Bio Chem Chemical Synthesis (Coupling/Reaction) Root->Chem AqBuffer Aqueous Buffer Required? Bio->AqBuffer OrgSolv Organic Solvent (DCM/THF)? Chem->OrgSolv UseHCl USE HCl SALT (High Aqueous Solubility) AqBuffer->UseHCl Yes (Direct Dissolution) UseDMSO Dissolve in DMSO first, then dilute AqBuffer->UseDMSO No (Stock Prep) OrgSolv->UseHCl Polar (MeOH/Water) UseBase USE FREE BASE (High Organic Solubility) OrgSolv->UseBase Non-Polar (DCM/EtOAc)

Caption: Decision logic for selecting the optimal solid form based on experimental requirements.

Critical Application Notes
  • Extraction (Work-up): If you need to extract the compound from water into an organic layer (DCM/EtOAc), you must adjust the pH to >10 (using NaOH or Na2CO3) to convert the HCl salt back to the Free Base.

  • Storage: The HCl salt is generally more stable to oxidation but may be hygroscopic. Store in a desiccator. The Free Base should be stored under inert gas (Argon/Nitrogen) to prevent degradation.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series, No. 937. Available at: [Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Standard text on pKa and solubility profiling).
  • Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008. Available at: [Link]

  • PubChem. "Compound Summary: 3-Chloropyridazin-4-amine."[1] National Library of Medicine. Available at: [Link]

Sources

The Nitrogen Vector: Pyridazine vs. Pyridine Lipophilicity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: Transitioning from a pyridine (1N) to a pyridazine (2N, 1,2-diazine) scaffold is a high-impact strategy for lowering lipophilicity.[1] While the general rule of thumb in medicinal chemistry suggests a


logP of approximately -0.5 to -0.8 for each added nitrogen, the specific 1,2-placement in pyridazine amplifies this effect, often resulting in a 

logP of -1.3 to -1.4
.

This drastic shift is driven by the additive dipole moment of the adjacent nitrogen lone pairs, creating a highly polar vector that significantly increases aqueous solvation energy compared to pyridine. This guide details the mechanistic underpinnings, comparative data, and validated experimental protocols for quantifying this shift.[1]

Mechanistic Analysis: The "Alpha-Effect" on Solvation

To understand why pyridazine is significantly more hydrophilic than pyridine, one must look beyond the simple nitrogen count and analyze the electronic vectors.

Dipole Moment Amplification[2]
  • Pyridine: The single nitrogen atom creates a dipole moment (

    
    ) of approximately 2.2 D , directed towards the nitrogen.
    
  • Pyridazine: The two nitrogen atoms are located at the 1 and 2 positions. Their lone pairs are orthogonal to the

    
    -system but adjacent to each other. Unlike pyrazine (1,4-diazine), where the dipoles cancel out (
    
    
    
    D), the dipoles in pyridazine reinforce each other.
  • Result: Pyridazine exhibits a massive dipole moment of ~3.95 - 4.22 D . This high polarity forces stronger interaction with polar solvents (water), drastically lowering the partition coefficient into octanol.

Lone Pair Repulsion

The adjacent lone pairs in pyridazine experience electrostatic repulsion (the alpha effect). This raises the ground state energy of the molecule, making it more susceptible to solvation which stabilizes this repulsion.

Pathway Visualization

The following diagram illustrates the electronic logic flow from structure to observed lipophilicity.

NitrogenEffect Pyridine Pyridine (1N) Dipole: ~2.2 D Mechanism Mechanism: Vector Addition of N-Lone Pairs Pyridine->Mechanism +1 Nitrogen (Ortho) Solvation Aqueous Solvation (Water Shell Stability) Pyridine->Solvation Moderate Polarity Pyridazine Pyridazine (2N) Dipole: ~4.0 D Pyridazine->Solvation High Polarity Mechanism->Pyridazine LogP Observed logP (Lipophilicity) Solvation->LogP Inverse Relationship

Figure 1: Mechanistic pathway showing how the 1,2-nitrogen arrangement amplifies dipole moment, driving increased aqueous solvation and reduced logP.

Comparative Data Profile

The following table synthesizes experimental data. Note that while pKa shifts significantly, the logP shift is the primary focus for ADME optimization.

PropertyPyridinePyridazine

(Shift)
Relevance
Structure 1N (Azine)2N (1,2-Diazine)+1 N atomScaffold Hopping
Exp.[1] logP 0.65 -0.72 ~ -1.37 Solubility/Permeability
Dipole (

)
2.22 D3.94 D+1.72 DPolarity/Solvation
pKa (Conj. Acid) 5.232.33-2.9Basicity/Ionization
H-Bond Acceptors 12+1Target Binding

Data Sources: Hansch et al. (Chem. Rev. 1971), PubChem Compound Database.

Critical Insight: At physiological pH (7.4), both species are predominantly neutral (un-ionized). Therefore, the experimental logD


  will be virtually identical to the logP . This simplifies the experimental workflow as strict pH buffering is less critical than for more basic amines.

Experimental Protocols

To validate these values in your own chemical series, two methods are recommended. The Shake-Flask method is the absolute reference standard, while RP-HPLC is suitable for high-throughput screening.

Protocol A: Miniaturized Shake-Flask (Gold Standard)

Use this for critical lead compounds where precise thermodynamic values are required.

Reagents:

  • n-Octanol (HPLC Grade, water-saturated).

  • Phosphate Buffer (pH 7.4, octanol-saturated).

  • Test Compound (Pyridine/Pyridazine analog).

Workflow:

  • Presaturation: Vigorously mix n-octanol and buffer for 24 hours. Separate phases.

  • Solubilization: Dissolve test compound in the water-saturated octanol phase to 1 mM.

  • Equilibration: Mix 1 mL of compound-octanol solution with 1 mL of octanol-saturated buffer in a glass vial.

  • Agitation: Rotate at 25°C for 4 hours (do not vortex vigorously to avoid emulsions).

  • Separation: Centrifuge at 3000g for 10 minutes.

  • Quantification: Analyze both phases via UV-Vis or LC-MS.

  • Calculation:

    
    
    
Protocol B: RP-HPLC (High Throughput)

Use this for ranking series of compounds.

Concept: Lipophilicity correlates with retention time (


) on a C18 column.
Workflow: 
  • Calibration: Run a set of standards with known logP values (e.g., Pyridine, Toluene, Naphthalene).

  • Measurement: Determine the capacity factor

    
     for the unknown:
    
    
    
    
    (Where
    
    
    is the dead time, usually measured with uracil).
  • Correlation: Plot log

    
     vs. known logP to generate a calibration curve.
    
  • Interpolation: Derive the logP of the pyridazine analog from the curve.

Experimental Logic Diagram

Protocol Start Start: Compound Selection Choice Throughput Requirement? Start->Choice ShakeFlask Method A: Shake Flask (Thermodynamic Accuracy) Choice->ShakeFlask Low (Precision) HPLC Method B: RP-HPLC (Relative Ranking) Choice->HPLC High (Speed) Step1A 1. Dissolve in Octanol ShakeFlask->Step1A Step1B 1. Run Standards (Calib. Curve) HPLC->Step1B Step2A 2. Equilibrate with Buffer Step1A->Step2A Step3A 3. Phase Separation & LC-MS Step2A->Step3A Result Output: Experimental logP Step3A->Result Step2B 2. Measure Retention Time (tR) Step1B->Step2B Step2B->Result

Figure 2: Decision tree for selecting the appropriate logP determination methodology.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal work establishing the values for nitrogen insertion).
  • Lennard-Jones, J. E., & Pople, J. A. (1951). The molecular orbital theory of chemical valency. IX. The interaction of paired electrons in chemical bonds. Proceedings of the Royal Society of London, 210(1101), 190-206.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition probability. Drug Discovery Today, 14(19-20), 1011-1020.

  • PubChem Compound Summary. (2024). Pyridine (CID 1049) and Pyridazine (CID 9259). National Library of Medicine.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Nitrogen Scans).

Sources

Crystal Structure Analysis of 3-Substituted Pyridazine-4-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and structural analysis of 3-substituted pyridazine-4-amines , a scaffold increasingly utilized in kinase inhibitors and molecular recognition platforms.[1]

Executive Summary & Strategic Utility

In medicinal chemistry, the pyridazine core serves as a privileged bioisostere for phenyl, pyridine, and pyrimidine rings.[2][3] While pyridazine-3-amines are well-documented, 3-substituted pyridazine-4-amines offer a distinct "performance" profile regarding electronic distribution, solubility, and structural predictability.[1][3]

This guide analyzes the solid-state behavior of 3-substituted pyridazine-4-amines, comparing them against their structural isomers and isosteres.[1] The focus is on Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool, supported by DFT and spectroscopic data.

Core Value Proposition
  • Enhanced Polarity: The 1,2-diazine motif lowers LogP compared to pyridine analogs, improving water solubility.[2][3]

  • Structural Predictability: Unlike pyridazine-3-amines, the 4-amine isomer exhibits significantly reduced tautomeric ambiguity, favoring the canonical amino form.[1][3]

  • Unique H-Bond Vectors: The adjacent nitrogen atoms (N1, N2) provide a dual-acceptor site orthogonal to the amine donor, enabling unique binding modes in kinase hinge regions.[1][3]

Comparative Performance Matrix

The following table contrasts the "product" (3-substituted pyridazine-4-amine) with its primary alternatives in drug design: the Pyridazine-3-amine (isomer) and 2-Aminopyridine (isostere).[1]

Table 1: Structural & Physicochemical Performance Comparison
Feature3-Substituted Pyridazine-4-amine (Subject)Pyridazine-3-amine (Alternative A)2-Aminopyridine (Alternative B)[1][3]
Tautomeric Risk Low. Amine is ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

/

to ring nitrogens.[1] Strongly favors amino form.[2]
High. Amine is

to ring nitrogens.[2] Significant amino-imino tautomerism potential.[1]
Medium. Amino form dominant, but proton transfer is facile.[2]
H-Bond Capacity 3 Acceptors / 2 Donors. N1/N2 are accessible; Amine is sterically distinct.[1]3 Acceptors / 2 Donors. N2 is often sterically crowded by the C3-amine.2 Acceptors / 2 Donors. Single ring nitrogen limits vector diversity.[1]
Crystal Packing Head-to-Tail Chains. Often forms ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

or

motifs driven by N...H-N interactions.[1]
Dimers. Strong tendency for centrosymmetric dimerization via N2...H-N3.[1]Dimers. Classic

dimers are dominant.[1][2]
Electronic Character Electron Deficient. High dipole moment; reduced basicity of the amine.Electron Deficient. Amine is more acidic due to direct attachment to diaza-system.[1]Electron Rich. Higher basicity; prone to oxidative metabolism.[2]
Solubility (LogS) High. Polar surface area (PSA) is maximized.[1][2]High. Similar PSA, but crystal lattice energy often higher (lower solubility).[2][3]Moderate. Lower PSA compared to diazines.[2]

Structural Analysis & Tautomerism

A critical aspect of analyzing this scaffold is confirming the tautomeric state.[4] In the solid state, 3-substituted pyridazine-4-amines predominantly adopt the amino (


)  form rather than the imino (

) form.[1]
Mechanism of Stabilization

In the 4-amine isomer, the amino group is not directly conjugated to the N-N bond in a way that facilitates a 1,3-proton shift (as seen in 3-amines).[1]

  • Bond Length Evidence: SC-XRD typically reveals a C4–N(amine) bond length of 1.34–1.37 Å (partial double bond character) and distinct N–H protons in difference Fourier maps.[1]

  • Causality: The resonance stabilization energy of the diazine ring is disrupted less by the amino form than the imino form.

Visualization: Tautomeric & Packing Pathways

The following diagram illustrates the decision logic for assigning tautomers and the resulting supramolecular synthons.

TautomerAnalysis Start Crystal Structure Data (3-Subst. Pyridazine-4-amine) Check1 Check C-N(exo) Bond Length Start->Check1 ResultAmino Length ~1.35 Å (Amino Form) Check1->ResultAmino > 1.32 Å ResultImino Length <1.30 Å (Imino Form) Check1->ResultImino < 1.32 Å CheckH Locate H atoms (Difference Fourier Map) ResultAmino->CheckH Packing Analyze Supramolecular Synthons CheckH->Packing Motif1 Chain Motif C(6) (N1...H-N) Packing->Motif1 Steric Bulk at C3 Motif2 Dimer Motif R2,2(8) (N2...H-N) Packing->Motif2 Planar Substituents

Figure 1: Decision logic for tautomeric assignment and packing motif prediction in pyridazine-4-amines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Crystallization Screening

To obtain diffraction-quality crystals of 3-substituted pyridazine-4-amines, a multi-method approach is required due to their high polarity.

  • Solvent Selection:

    • Primary: Methanol or Ethanol (High solubility).[1][2]

    • Antisolvent:[2] Diethyl ether or Hexane (Low solubility).[1][2]

  • Method 1: Vapor Diffusion (Preferred) [1][2]

    • Dissolve 10 mg of compound in 0.5 mL MeOH in an inner vial.

    • Place in a larger jar containing 5 mL

      
      .
      
    • Seal and store at

      
       for 3–7 days.
      
    • Validation: Clear, block-like crystals indicate high purity.[1][2][3] Needles often indicate rapid precipitation (twinning risk).[1][2]

  • Method 2: Slow Evaporation

    • Use Acetonitrile/Water (9:[1][3]1) mixtures.[2][5] The water content slows evaporation, aiding order.[2]

Protocol B: SC-XRD Data Collection & Refinement
  • Temperature: Collect at 100 K . This reduces thermal motion of the amine protons, essential for distinguishing H-bonding networks.

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo source).
  • Refinement Strategy (SHELXL/OLEX2):

    • Locate amine H-atoms in the difference map.[1]

    • Refine H-atom coordinates freely first; if unstable, constrain using DFIX (N-H 0.87 Å) but allow isotropic thermal parameters (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ) to refine.[1][2]
      
    • Check: If ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       is 
      
      
      
      , the H-atom is likely disordered or wrongly assigned.[1]

Case Study Data: 3-Chloro-pyridazine-4-amine

Comparing the experimental values of a representative compound (3-chloro derivative) validates the "Amino" preference.[1]

ParameterExperimental Value (SC-XRD)Theoretical (DFT - B3LYP/6-31G*)Interpretation
C4–N(exo) Length ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


Indicates partial double bond character; consistent with amino resonance.[1]
N1–N2 Length


Typical for pyridazine ring; no disruption by tautomerization.[1][2]
Intermol.[2][6][7][8] H-Bond ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

(N...N)

Strong N1...H-N interaction forming infinite chains.[1]
Tautomer Energy N/A

Imino form is significantly less stable, confirming the crystal observation.[2]

References

  • Rimaz, M., et al. (2010).[2][3][9] "Tautomerism and isotopic multiplets in the 13C-NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones." Magnetic Resonance in Chemistry.

  • Meanwell, N. A. (2017).[2][3][10] "The Influence of Heterocycles on the Physicochemical and Pharmacological Properties of Drug Molecules." Advances in Heterocyclic Chemistry. [1][2][3]

  • Al-Otaibi, J. S., et al. (2015).[1][2][3] "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." SpringerPlus.[2][4][11]

  • Grosu, G., et al. (1997).[2][3][9] "Antimicrobial activity of new pyridazine derivatives." Annales Pharmaceutiques Françaises.

  • Allen, F. H., et al. (1987).[2][3] "Cambridge Structural Database."[2] Acta Crystallographica Section B. (Standard reference for bond length comparisons).

Sources

Benchmarking (3-Chloropyridazin-4-yl)methanamine Purity Standards: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process scientists, the quality of early-stage building blocks dictates the trajectory of an entire synthetic campaign. (3-Chloropyridazin-4-yl)methanamine (CAS: 1149586-60-6) is a highly versatile, electron-deficient heterocyclic intermediate. It is prominently featured in the synthesis of purinergic P2X7 receptor inhibitors for inflammatory diseases and serves as a core scaffold in the development of targeted oncology therapeutics, including EGFR and KRAS inhibitors .

However, the synthesis of substituted pyridazines is notoriously prone to regioisomeric scrambling and incomplete halogenation. This guide objectively benchmarks three common purity tiers of this compound—Analytical, Synthetic, and Technical grades—demonstrating how trace impurities cascade into downstream failures, and provides self-validating protocols for rigorous quality control.

The Chemical Context & Biological Application

The utility of this compound lies in its dual functionality. The primary amine allows for rapid amide coupling or reductive amination, while the 3-chloro position is highly activated by the adjacent pyridazine nitrogens, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Induces Drug Pyridazine-Derived Antagonist Drug->P2X7 Blocks NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers IL1B IL-1β Release & Pyroptosis NLRP3->IL1B Mediates

Mechanism of P2X7 receptor inhibition by pyridazine-derived antagonists.

Benchmarking Purity Standards

When sourcing chemical building blocks from global suppliers , the compound is typically available as a hydrochloride salt to prevent inter-molecular self-condensation. We benchmarked three distinct grades to quantify their impurity profiles.

Table 1: Comparative Analytical Profiling
Purity GradeTarget Assay (HPLC)6-Chloro RegioisomerDes-chloro ImpurityMoisture (KF)
Analytical ≥ 99.5%≤ 0.1%Not Detected≤ 0.5%
Synthetic ≥ 97.0%≤ 1.5%≤ 0.5%≤ 1.0%
Technical ≤ 90.0%5.0 - 8.0%1.0 - 2.0%> 2.0%
Mechanistic Impact of Impurities (Causality)
  • The 6-Chloro Regioisomer: This is the most insidious impurity. Because the 6-position is also activated, this isomer will react similarly to the target compound during downstream SNAr reactions. However, it generates an off-target structural isomer that is nearly identical in polarity to the desired product, making subsequent chromatographic purification exceptionally difficult and drastically reducing isolated yields.

  • The Des-chloro Impurity: Lacking the leaving group, this impurity acts as "dead mass." It throws off stoichiometric calculations, leading to an excess of unreacted nucleophiles or catalysts in the reaction mixture, which complicates the aqueous workup and promotes side reactions.

Self-Validating Experimental Protocols

To ensure robust evaluation, we developed a self-validating workflow. The HPLC method relies on a System Suitability Test (SST) to guarantee resolving power, while the downstream reaction utilizes quantitative NMR (qNMR) to determine absolute yield independent of isolation bias.

W Start Sourcing 3 Grades HPLC HPLC-UV Profiling Start->HPLC SST SST Validation (Rs > 2.0) HPLC->SST Validates SNAr SNAr Reaction (Morpholine) HPLC->SNAr Yield qNMR Yield Calculation SNAr->Yield

Self-validating experimental workflow for benchmarking pyridazine purity.

Protocol 1: HPLC-UV Purity Assessment

Causality Focus: Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the primary amine. Without TFA, the amine interacts with residual silanols on the silica column, causing severe peak tailing that masks the regioisomeric impurities.

Step-by-Step Methodology:

  • Column Preparation: Equip the HPLC with a C18 column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Prepare Solvent A (0.1% TFA in LCMS-grade Water) and Solvent B (0.1% TFA in Acetonitrile).

  • System Suitability Test (Self-Validation): Inject a resolution standard containing 1.0 mg/mL of the target compound and 0.1 mg/mL of the (6-chloropyridazin-4-yl)methanamine regioisomer. Proceed only if the resolution factor (Rs) between the two peaks is > 2.0.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and integrate peak areas to determine relative purity.

Protocol 2: Downstream Performance Benchmarking (SNAr)

To objectively measure the impact of starting material purity, we benchmarked the three grades in a standardized SNAr reaction with morpholine.

Step-by-Step Methodology:

  • Reaction Setup: Charge a 20 mL microwave vial with this compound HCl salt (1.0 mmol, adjusting mass based on the assay purity of the specific grade).

  • Reagent Addition: Add morpholine (2.5 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) to act as an acid scavenger. Dissolve in anhydrous DMF (5.0 mL).

  • Heating: Stir the mixture at 80 °C for 4 hours.

  • Quench & Extract: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL) to remove DMF and excess morpholine. Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Self-Validating qNMR Analysis: Dissolve the crude residue in DMSO-d6. Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene as an internal standard. Because the internal standard's relaxation time (T1) is known and its peaks do not overlap with the pyridazine protons, the absolute molar yield is determined independently of isolation efficiency.

Downstream Performance Data

The results of the SNAr benchmarking clearly illustrate the compounding negative effects of utilizing lower-grade building blocks in synthesis.

Table 2: Downstream Reaction Yields and Impurity Carryover
Starting Material GradeAdjusted Yield (qNMR)Product Purity (LCMS)Major Downstream Impurity
Analytical 94%> 99%None significant
Synthetic 88%96%6-morpholino regioisomer
Technical 71%84%Mixed isomers + unreacted dead mass
Conclusion & Recommendations

The data demonstrates a non-linear drop in downstream performance when using Technical grade material. The 5-8% regioisomer present in the Technical grade consumes morpholine and generates an inseparable byproduct, dragging the final purity down to 84%.

Recommendation: For early-stage hit-to-lead chemistry where rapid analog generation is required without extensive chromatography, Synthetic Grade (≥97.0%) offers the best cost-to-performance ratio. However, for late-stage lead optimization, scale-up, or in vivo studies, investing in Analytical Grade (≥99.5%) is mandatory to prevent isomeric contamination from confounding biological assays.

References

  • Source: Google Patents (CA2699631A1)
  • Source: Google Patents (US9562019B2)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Chloropyridazin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (3-Chloropyridazin-4-yl)methanamine. As a chlorinated heterocyclic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document synthesizes established best practices for hazardous waste management, drawing parallels from structurally similar compounds and regulatory guidelines.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on data for similar aminopyridine and chlorinated pyridine compounds.
Skin/Eye Irritation May cause skin irritation and serious eye damage.[5][6]Common for amine-containing compounds.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds can be persistent in the environment.
Reactivity May be incompatible with strong oxidizing agents and strong acids.[7]General reactivity for amine and pyridazine-based compounds.
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling.[8]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant overalls should be worn.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator may be necessary.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[11]

  • Collect: Carefully sweep or scoop up the absorbed material and any solid compound into a designated, labeled hazardous waste container.[5][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[12]

Step-by-Step Disposal Protocol:

  • Waste Identification: this compound should be treated as a hazardous waste. Based on its characteristics, it may be classified under specific EPA waste codes, which should be determined in consultation with your institution's EHS office.[13][14]

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

    • The container must be kept closed at all times, except when adding waste.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be secure, well-ventilated, and have secondary containment.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[6] The most common disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.

Disposal Decision Workflow

DisposalWorkflow A Waste Generation This compound C Collect in a designated, labeled hazardous waste container. A->C B Is the waste container properly labeled and compatible? D Store in a secure Satellite Accumulation Area. B->D Yes H Correct labeling and container selection. B->H No C->B E Is the container full or has the accumulation time limit been reached? D->E E->D No F Arrange for pickup by a licensed hazardous waste contractor. E->F Yes G Final Disposal (e.g., Incineration) F->G H->C

Caption: Decision workflow for the disposal of this compound.

Potential Pre-treatment Considerations (For Advanced Applications)

In some instances, pre-treatment to neutralize or degrade the hazardous compound may be considered, but this should only be performed by trained personnel with a validated protocol and in accordance with all regulations.[14]

Chemical Neutralization:

One potential, though not standard, approach for small quantities in an aqueous solution could be reductive dechlorination. This is a complex process and should not be attempted without expert consultation and a thorough risk assessment. Methods like using sodium metabisulfite or other reducing agents can neutralize the chlorine component, but the degradation products of the pyridazine ring would still need to be disposed of as hazardous waste.[15][16]

Neutralization Process Overview

NeutralizationProcess cluster_0 Pre-treatment (Expert Use Only) A Aqueous Waste Stream containing this compound B Addition of a Reducing Agent (e.g., Sodium Metabisulfite) A->B C Reductive Dechlorination B->C D Neutralized Waste Stream (Still requires hazardous disposal) C->D E Final Disposal via Licensed Contractor D->E

Caption: Conceptual overview of a potential pre-treatment process.

Conclusion

The proper disposal of this compound is paramount for laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper PPE usage, and compliant waste management procedures, researchers can minimize risks associated with this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). GAIACA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEET - Garlon 3A. (2008). Greenbook.net. [Link]

  • Pyridazine and its derivative are very important compounds. (2020). Research Journal of Pharmacy and Technology. [Link]

  • (4-Methyloxan-4-yl)methanamine hydrochloride - Safety Data Sheet. (2025). Kishida Chemical Co., Ltd. [Link]

  • (4-Methyloxan-4-yl)methanamine hydrochloride - Safety Data Sheet. (2025). KISHIDA CHEMICAL CO., LTD. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. (n.d.). EPA NEIPS. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • How to Remove Chlorine and Chloramine from Water. (2021). Atlas Scientific. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Disposal of Chlorine-Containing Wastes. (n.d.). Semantic Scholar. [Link]

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025). ResearchGate. [Link]

  • Dechlorination | Chlorine | Chloramines. (n.d.). WaterProfessionals. [Link]

  • Reducing chlorine and chloramines in industrial water. (n.d.). Trojan Technologies. [Link]

Sources

Comprehensive Safety & Handling Guide: (3-Chloropyridazin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive intermediates. (3-Chloropyridazin-4-yl)methanamine (CAS: 1149586-60-6) is a highly versatile building block, predominantly utilized in the synthesis of P2X7 receptor inhibitors targeting inflammatory and immunological diseases[1].

However, standard Safety Data Sheets (SDS) often lack the operational nuance required for bench-level safety. This guide bridges that gap by providing a mechanistic understanding of the compound's hazards, paired with self-validating, step-by-step protocols for its safe handling, transfer, and disposal.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why a chemical is hazardous. The danger of this compound lies in its dual-functional reactivity.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 1149586-60-6
Molecular Formula C5H6ClN3
Molecular Weight 143.58 g/mol
Physical State Colorless Solid (at room temperature)[1]
Primary Hazard Class Corrosive / Irritant / Reactive Halide
Mechanistic Hazard Analysis
  • The Primary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), they undergo rapid exothermic protonation, leading to localized alkaline burns and severe tissue necrosis.

  • The Chloropyridazine Ring: The chlorine atom on the electron-deficient pyridazine ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). In a biological context, this means the compound can act as an electrophile, potentially alkylating or arylating cellular proteins and DNA, which elevates its toxicological risk profile.
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halo-heterocyclic amines. The following matrix details the required equipment and the causality behind each choice, aligning with standards set by the National Research Council's Prudent Practices in the Laboratory[2].

  • Hand Protection (Double-Gloving):

    • Inner Glove: 4-mil Nitrile for tactile dexterity.

    • Outer Glove: 8-mil Neoprene or extended-cuff Nitrile.

    • Causality: If the solid is dissolved in highly penetrative carrier solvents (like DMSO or DMF), standard nitrile degrades rapidly. Double-gloving provides a critical time buffer to remove contaminated gloves before dermal exposure occurs.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles. If handling solutions >0.1M, a full face shield is mandatory.

    • Causality: Amine exposure to the cornea causes irreversible damage within seconds. Safety glasses with side shields do not protect against vapor or aerosolized solid dust.

  • Body Protection:

    • Flame-resistant (FR) lab coat paired with a chemical-resistant polyethylene apron.

    • Causality: The compound is a colorless solid[1]. Fine particulates can easily adhere to standard cotton lab coats invisibly, leading to chronic secondary exposure when the coat is worn later.

Operational Workflows

All handling of this compound must occur within a certified chemical fume hood. The following protocol is designed as a self-validating system to ensure absolute containment.

HandlingWorkflow Start Start: Operational Prep Hood Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don PPE Matrix (Double Gloves, Goggles, Coat) Hood->PPE Static Discharge Static (Anti-static gun/mat) PPE->Static Weigh Weigh Solid Compound (Closed Analytical Balance) Static->Weigh Solvent Add Carrier Solvent (e.g., DMF/DMSO) Weigh->Solvent If preparing stock Seal Seal Reaction Vessel Before Hood Removal Weigh->Seal If transferring solid Solvent->Seal

Step-by-step operational workflow for safely handling this compound.

Step-by-Step Weighing and Transfer Protocol
  • Fume Hood Verification: Ensure the fume hood is operating with an average face velocity of 80–120 feet per minute (fpm), per OSHA regulations (29 CFR 1910.1450) and ANSI/AIHA Z9.5 standards[3][4].

    • Self-Validation: Hold a delicate tissue (e.g., Kimwipe) at the bottom gap of the sash. It should gently and consistently pull inward. Violent fluttering indicates turbulent airflow, which can eject hazardous powder back into the user's breathing zone.

  • Static Mitigation: Pass an anti-static gun over the weighing spatulas and weigh boats.

    • Causality: Fine amine solids are prone to static cling. Mitigating static prevents the solid from unexpectedly "jumping" out of the weigh boat.

  • Weighing: Weigh the solid using an analytical balance housed inside the fume hood.

    • Self-Validation: After transferring the compound to your reaction flask, remove the empty weigh boat. The balance must return to exactly 0.0000 g. Any deviation indicates residual powder has contaminated the balance pan.

  • Sealing: Cap the reaction vessel tightly with a septum or stopper before removing it from the fume hood. Never transport open vessels containing reactive amines across the laboratory[5].

Spill Response & Decontamination

In the event of a spill, immediate and structured action is required to prevent aerosolization and cross-contamination.

SpillResponse Spill Spill Detected Assess Assess Spill State Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid Damp Wipe with Damp Absorbent Pad Solid->Damp Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Decon Decontaminate Surface (Mild Acid Wash + Water) Damp->Decon Absorb->Decon Waste Dispose as Halogenated Hazardous Waste Decon->Waste

Decision tree and procedural workflow for this compound spill response.

Spill Decontamination Protocol
  • Isolate: Alert nearby personnel and lower the fume hood sash to maximize exhaust pull over the spill area.

  • Containment based on State:

    • For a Solid Spill: Do not sweep dry powder. Dry sweeping generates respirable dust that bypasses standard mucous membrane defenses. Instead, cover the powder with a damp absorbent pad to suppress dust, then carefully wipe it up.

    • For a Liquid Spill (dissolved compound): Cover the spill with an inert absorbent like vermiculite or dry sand. Avoid combustible absorbents (like sawdust) when dealing with reactive amines.

  • Chemical Quenching: Wipe the contaminated surface with a mild acidic solution (e.g., 1M Sodium Bisulfate,

    
    ) to protonate and neutralize the residual free-base amine.
    
  • Validation of Decontamination:

    • Self-Validation: Swipe the cleaned area with pH indicator paper moistened with deionized water. A neutral pH (6–7) confirms that all basic amine residue has been successfully quenched and removed.

Waste Disposal Logistics

Because of the chloro-substituent on the pyridazine ring, all waste containing this compound must be strictly segregated into Halogenated Organic Waste streams.

  • Aqueous Waste: Do not pour basic amine waste directly into highly acidic waste carboys, as the rapid acid-base neutralization can be violently exothermic, potentially causing the waste container to over-pressurize and rupture. Neutralize slowly in a controlled environment before disposal.

  • Solid Waste: All contaminated gloves, weigh boats, and damp spill pads must be collected in a sealed, puncture-resistant container labeled as "Hazardous Solid Waste - Halogenated Amines"[5].

References

  • CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors. Google Patents.
  • How To Meet Fume Hood Face Velocity Requirements. PSA Laboratory Furniture.
  • A Guide to Fume Hood Codes and Standards. Laboratory Design.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.